N,1-dipropyl-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N,1-dipropylpyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-3-5-10-9-7-11-12(8-9)6-4-2/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
CZEVZLPSUYZOES-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN(N=C1)CCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N,1-dipropyl-1H-pyrazol-4-amine (CAS 1856039-93-4) and its Chemical Class
Disclaimer: As of the latest data available, specific experimental data for N,1-dipropyl-1H-pyrazol-4-amine (CAS 1856039-93-4) is not extensively published in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview based on the well-established chemistry and pharmacology of the pyrazole scaffold, with specific predictions and protocols extrapolated for the target compound. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Privileged Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3][4] Marketed drugs containing the pyrazole core, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, underscore the therapeutic potential of this chemical class.[1][2] Pyrazole derivatives have been investigated for their efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroactive agents.[1][2][5][6] The N-alkylation and substitution at various positions of the pyrazole ring are key strategies to modulate the pharmacokinetic and pharmacodynamic properties of these compounds.
Predicted Physicochemical Properties of N,1-dipropyl-1H-pyrazol-4-amine
| Property | Predicted Value |
| Molecular Formula | C₉H₁₇N₃ |
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | N,1-dipropyl-1H-pyrazol-4-amine |
| Appearance | Likely a solid or oil at room temperature. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.[7] |
| pKa | The 4-amino group is expected to be basic. |
General Synthesis Strategies for N-Substituted 4-Aminopyrazoles
The synthesis of N,1-dipropyl-1H-pyrazol-4-amine would likely follow a multi-step pathway common for substituted pyrazoles. The general approach involves the formation of the pyrazole core followed by functionalization.
A plausible synthetic approach could involve the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, followed by N-alkylation and introduction of the amino group. An alternative would be to start with a pre-functionalized pyrazole core.
Caption: Inferred biological targets and potential therapeutic applications of pyrazole derivatives.
Experimental Protocols
The following are generalized, self-validating protocols that can be adapted for the synthesis and characterization of N,1-dipropyl-1H-pyrazol-4-amine.
Protocol 1: Hypothetical Synthesis of 1-Propyl-1H-pyrazol-4-amine
Objective: To synthesize the 1-propyl-1H-pyrazol-4-amine intermediate.
Materials:
-
4-Nitro-1H-pyrazole
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrazine hydrate or Hydrogen gas (H₂)
Procedure:
-
N-Alkylation:
-
To a solution of 4-nitro-1H-pyrazole (1 eq.) in acetonitrile, add potassium carbonate (1.5 eq.).
-
Add 1-bromopropane (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-nitro-1-propyl-1H-pyrazole.
-
-
Reduction of the Nitro Group:
-
Dissolve the 4-nitro-1-propyl-1H-pyrazole (1 eq.) in methanol.
-
Add Pd/C (10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (or add hydrazine hydrate dropwise) at room temperature.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to yield 1-propyl-1H-pyrazol-4-amine.
-
Protocol 2: Characterization by NMR Spectroscopy
Objective: To confirm the structure of the synthesized compound.
Procedure:
-
Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra and analyze the chemical shifts, coupling constants, and integration to confirm the presence of the propyl groups and the pyrazole core.
Conclusion
While specific data for N,1-dipropyl-1H-pyrazol-4-amine is sparse, the rich chemistry of the pyrazole scaffold provides a strong foundation for predicting its properties and devising synthetic and analytical strategies. The information and protocols presented in this guide offer a robust starting point for researchers interested in exploring this and related compounds for potential applications in drug discovery and materials science. Further experimental work is necessary to validate these predictions and fully elucidate the chemical and biological profile of this specific molecule.
References
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]
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Aggarwal, N., & Kumar, R. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis, 19(6), 634-665. [Link]
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Hassan, A. A., & Shawky, A. M. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Advanced Pharmacy Research, 5(2), 1-15. [Link]
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Verma, A., et al. (2014). Pharmacological Significance of Pyrazole and its Derivatives. Journal of Drug Delivery and Therapeutics, 4(4), 117-124. [Link]
- Bansal, R. K. (2022). Heterocyclic Chemistry.
-
Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 8(1), 441-447. [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 481-486. [Link]
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An In-depth Technical Guide to the Chemical Structure of N,1-dipropyl-1H-pyrazol-4-amine Hydrochloride
This guide provides a comprehensive technical overview of the chemical structure, synthesis, and characterization of N,1-dipropyl-1H-pyrazol-4-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecular architecture and analytical validation of this compound.
Introduction and Molecular Overview
N,1-dipropyl-1H-pyrazol-4-amine hydrochloride is a substituted pyrazole derivative. The core of the molecule is a five-membered heterocyclic pyrazole ring, which is known for its presence in a wide array of biologically active compounds.[1][2][3] The structure is further defined by two propyl groups and an amine functional group, which is protonated to form a hydrochloride salt. The hydrochloride form is often utilized to enhance the solubility and stability of amine-containing compounds, which is a desirable property for pharmaceutical applications.[4][5]
The systematic IUPAC name for the free base is N,1-dipropyl-1H-pyrazol-4-amine. The hydrochloride salt is formed by the reaction of the basic amine group with hydrochloric acid.[6]
Table 1: Physicochemical Properties of N,1-dipropyl-1H-pyrazol-4-amine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C9H18ClN3 | ChemScene[7] |
| Molecular Weight | 203.71 g/mol | ChemScene[7] |
| CAS Number | 1390654-83-7 | ChemScene[7] |
| SMILES | CCCN1C=C(C=N1)NCCC.Cl | ChemScene[7] |
| Physical Form | Solid | Sigma-Aldrich |
Proposed Synthesis and Rationale
A plausible synthetic route to N,1-dipropyl-1H-pyrazol-4-amine hydrochloride is a multi-step process, beginning with the construction of the pyrazole core, followed by functional group manipulation and, finally, salt formation. The choice of this pathway is guided by established methodologies for the synthesis of substituted pyrazoles.[8][9]
Caption: Proposed synthetic workflow for N,1-dipropyl-1H-pyrazol-4-amine hydrochloride.
Step-by-Step Synthetic Protocol
-
Pyrazole Ring Formation: The synthesis commences with the condensation reaction between 1-propylhydrazine and a suitable three-carbon synthon, such as malononitrile, to form the pyrazole ring. This is a variation of the Knorr pyrazole synthesis.[8] The initial product would be a pyrazolidine derivative which can be oxidized to the aromatic pyrazole.
-
Introduction of the 4-Amino Group: Depending on the exact starting materials, the 4-amino group might be present from the initial cyclization or introduced in a subsequent step. For this proposed synthesis, we assume the formation of 4-amino-1-propyl-1H-pyrazole.
-
N-Alkylation of the Amino Group: The secondary propyl amine is introduced via reductive amination. 4-Amino-1-propyl-1H-pyrazole is reacted with propionaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield the free base, N,1-dipropyl-1H-pyrazol-4-amine.
-
Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise. The hydrochloride salt, being less soluble, will precipitate out of the solution and can be collected by filtration.[10] This method ensures a pure, crystalline product.[6]
Structural Elucidation and Characterization
A combination of spectroscopic and analytical techniques is essential for the unambiguous confirmation of the chemical structure of N,1-dipropyl-1H-pyrazol-4-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Table 2: Predicted 1H NMR Chemical Shifts (in CDCl3, relative to TMS)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| N1-CH2- | ~ 4.0 | Triplet | 2H | Adjacent to the pyrazole nitrogen and a CH2 group. |
| N1-CH2-CH2- | ~ 1.8 | Sextet | 2H | Coupled to two CH2 groups. |
| N1-CH2-CH2-CH3 | ~ 0.9 | Triplet | 3H | Terminal methyl group. |
| NH-CH2- | ~ 3.1 | Triplet | 2H | Adjacent to the amine nitrogen and a CH2 group. |
| NH-CH2-CH2- | ~ 1.6 | Sextet | 2H | Coupled to a CH2 and a CH3 group. |
| NH-CH2-CH2-CH3 | ~ 0.9 | Triplet | 3H | Terminal methyl group. |
| Pyrazole C3-H | ~ 7.5 | Singlet | 1H | Aromatic proton on the pyrazole ring. |
| Pyrazole C5-H | ~ 7.3 | Singlet | 1H | Aromatic proton on the pyrazole ring. |
| NH2+ | Broad singlet | 2H | Exchangeable proton of the ammonium salt. |
Note: The presence of the hydrochloride salt may cause slight downfield shifts for protons near the protonated amine. The broadness of the NH2+ signal is a characteristic feature.[11]
The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Table 3: Predicted 13C NMR Chemical Shifts (in CDCl3)
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| N1-CH2- | ~ 50 | Aliphatic carbon attached to a nitrogen atom. |
| N1-CH2-CH2- | ~ 23 | Aliphatic carbon. |
| N1-CH2-CH2-CH3 | ~ 11 | Terminal methyl carbon. |
| NH-CH2- | ~ 45 | Aliphatic carbon attached to the amine nitrogen. |
| NH-CH2-CH2- | ~ 22 | Aliphatic carbon. |
| NH-CH2-CH2-CH3 | ~ 11 | Terminal methyl carbon. |
| Pyrazole C3 | ~ 138 | Aromatic carbon in the pyrazole ring. |
| Pyrazole C4 | ~ 110 | Aromatic carbon bearing the amino group. |
| Pyrazole C5 | ~ 128 | Aromatic carbon in the pyrazole ring. |
2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique.
The expected molecular ion peak in the positive ion mode would correspond to the free base [M+H]+.
-
Expected [M+H]+: 204.17 (for C9H19N3)
The fragmentation pattern in Electron Impact (EI) ionization would likely involve cleavage of the N-N bond of the pyrazole ring and loss of the propyl side chains.[12][13]
Caption: A simplified potential fragmentation pathway for N,1-dipropyl-1H-pyrazol-4-amine in mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For the hydrochloride salt, the spectrum will show characteristic absorptions for the ammonium group and the aromatic pyrazole ring.
Table 4: Key Predicted IR Absorption Bands
| Wavenumber (cm-1) | Functional Group | Vibration |
| 3200-2800 (broad) | R-NH2+-R' | N-H stretch |
| 2960-2850 | C-H (aliphatic) | C-H stretch |
| ~1600 | R-NH2+-R' | N-H bend |
| ~1550 | C=N, C=C | Aromatic ring stretch |
The broad band in the 3200-2800 cm-1 region is a hallmark of an amine salt.[14][15]
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values calculated from the molecular formula (C9H18ClN3).
Table 5: Theoretical Elemental Composition
| Element | Theoretical Percentage |
| Carbon (C) | 53.07% |
| Hydrogen (H) | 8.91% |
| Chlorine (Cl) | 17.40% |
| Nitrogen (N) | 20.63% |
Experimental values within ±0.4% of the theoretical values would confirm the elemental composition.
Conclusion
The structural elucidation of N,1-dipropyl-1H-pyrazol-4-amine hydrochloride requires a multi-faceted analytical approach. Through the combined application of NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis, a comprehensive and unambiguous confirmation of its chemical structure can be achieved. The proposed synthetic route provides a logical and experimentally viable pathway for its preparation. This guide serves as a foundational resource for researchers working with this and structurally related compounds, ensuring scientific rigor and integrity in their endeavors.
References
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- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.
- Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
- Interpreting Complex NMR Spectra of Pyrazole Deriv
- Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
- Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Taylor & Francis Online.
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Comprehensive Technical Guide on 4-Amino-1-propyl-N-propylpyrazole: Molecular Properties, Synthesis, and Applications in Drug Discovery
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need to balance molecular lipophilicity with precise target engagement during lead optimization. The pyrazole-4-amine class represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators[1][2].
This whitepaper provides an in-depth technical analysis of 4-amino-1-propyl-N-propylpyrazole (systematically named N,1-dipropyl-1H-pyrazol-4-amine). We will deconstruct its physicochemical properties, explore its mechanistic utility in pharmacophore design, and outline a self-validating synthetic workflow for its preparation.
Molecular Identity and Physicochemical Profiling
Before integrating any building block into a synthetic pipeline, a rigorous understanding of its physicochemical parameters is mandatory. The dual-propyl substitution on this pyrazole core significantly alters its spatial geometry and lipophilicity compared to its unsubstituted analogs.
The molecular formula for 4-amino-1-propyl-N-propylpyrazole is C9H17N3 , yielding a molecular weight of 167.25 g/mol []. The presence of the secondary amine at the C4 position provides a critical vector for hydrogen bonding and further derivatization.
Table 1: Quantitative Physicochemical Properties
| Parameter | Value | Structural Significance |
| IUPAC Name | N,1-dipropyl-1H-pyrazol-4-amine | Defines exact regiochemistry of the propyl chains. |
| Molecular Formula | C9H17N3 | Core composition[]. |
| Molecular Weight | 167.25 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |
| Exact Mass | 167.1422 Da | Crucial for high-resolution mass spectrometry (HRMS) validation. |
| H-Bond Donors | 1 | The secondary amine (-NH-) acts as a donor to hinge region residues[1]. |
| H-Bond Acceptors | 2 | The pyrazole nitrogens serve as acceptors. |
| Rotatable Bonds | 5 | Confers conformational flexibility to navigate narrow binding pockets. |
Mechanistic Role in Pharmacophore Design
In the context of kinase inhibitors, the 4-aminopyrazole core is frequently deployed to target the ATP-binding site[4]. The causality behind selecting the N,1-dipropyl variant lies in the hydrophobic effect.
-
The N1-Propyl Group: The propyl chain at the 1-position acts as a lipophilic vector. It is specifically designed to occupy the hydrophobic pocket adjacent to the gatekeeper residue in kinases. This increases binding affinity through favorable Van der Waals interactions and displaces high-energy water molecules from the binding site.
-
The C4-Secondary Amine: Unlike a tertiary amine, the secondary amine retains a hydrogen atom, allowing it to act as a hydrogen bond donor. This is essential for anchoring the molecule to the hinge region of the kinase (typically interacting with the backbone carbonyl of a hinge residue)[1]. Furthermore, it serves as a nucleophilic handle for synthesizing amides or ureas, extending the molecule into the solvent-exposed domain.
Caption: Pharmacophore mapping of the dipropyl-pyrazole scaffold in target binding.
Synthetic Methodologies and Experimental Workflows
To ensure high yield and purity, the synthesis of N,1-dipropyl-1H-pyrazol-4-amine must be executed with strict regiocontrol. The most reliable pathway involves a three-step sequence starting from commercially available 4-nitro-1H-pyrazole[2][5].
Step-by-Step Experimental Protocol
Step 1: N-Alkylation (Synthesis of 4-nitro-1-propyl-1H-pyrazole)
-
Procedure: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and 1-iodopropane (1.2 eq). Stir at 70°C for 12 hours[2].
-
Causality: K₂CO₃ deprotonates the pyrazole, forming a nucleophilic pyrazolide anion. DMF is chosen as a polar aprotic solvent to solvate the potassium cation, leaving the pyrazolide highly reactive for the SN2 attack on 1-iodopropane.
-
Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The product will run significantly higher (higher Rf) than the highly polar starting material.
Step 2: Nitro Reduction (Synthesis of 1-propyl-1H-pyrazol-4-amine)
-
Procedure: Dissolve the intermediate in MeOH. Add 10% Pd/C (0.1 eq by weight). Purge the flask with N₂ gas, then introduce H₂ gas via a balloon. Stir at room temperature for 4 hours.
-
Causality: Catalytic hydrogenation is preferred over metal/acid reductions (e.g., Fe/HCl) to avoid the formation of complex coordination byproducts and to ensure a clean, easily filterable reaction mixture.
-
Self-Validation: Filter through Celite to remove Pd/C. Run LC-MS; you must observe the disappearance of the nitro mass and the appearance of the primary amine [M+H]⁺ = 126.1[5].
Step 3: Reductive Amination (Synthesis of Final Product)
-
Procedure: Dissolve 1-propyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add propionaldehyde (1.05 eq) and a catalytic amount of glacial acetic acid. Stir for 1 hour. Cool to 0°C and add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
-
Causality: Why STAB and not NaBH₄? NaBH₄ is overly reactive and will reduce the propionaldehyde directly to propanol before the imine can form. STAB is sterically hindered and electron-deficient, making it highly selective for reducing the transient iminium ion over the starting aldehyde. The acetic acid accelerates imine formation by protonating the carbonyl oxygen.
-
Self-Validation: Before adding STAB, take a 10 µL aliquot, quench in MeOH, and run LC-MS. You must observe the intermediate imine mass ([M+H]⁺ = 166.1). If the primary amine persists, add 0.1 eq more aldehyde. Post-reduction, the final product will show [M+H]⁺ = 168.1.
Caption: Step-by-step synthetic workflow for N,1-dipropyl-1H-pyrazol-4-amine.
Conclusion
The 4-amino-1-propyl-N-propylpyrazole (C9H17N3, MW: 167.25 g/mol ) scaffold is a highly strategic building block for drug development. By understanding the causality behind its structural components—specifically the lipophilic driving force of the N1-propyl group and the anchoring capability of the C4-amine—researchers can effectively leverage this molecule to optimize target binding affinities. The self-validating synthetic protocols outlined above ensure that this compound can be generated with the high fidelity required for rigorous pharmaceutical research.
References
- Pyrazoles - Building Block / BOC Sciences. bocsci.com.
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- 1-(3,4-Dimethylbenzyl)-1H-pyrazol-4-amine - Benchchem. benchchem.com.
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Structure-Activity Relationship (SAR) and Pharmacokinetic Profiling of N-Alkyl Pyrazole-4-amines
Executive Summary
The pyrazole-4-amine motif is a privileged pharmacophore in modern drug discovery, frequently serving as the hinge-binding core in kinase inhibitors targeting CDK2, JAK, and AKT pathways[1][2][3]. While the core provides essential hydrogen bond donor/acceptor interactions with the kinase hinge region, substitutions at the N1 position dictate the molecule's trajectory into the hydrophobic sub-pockets of the ATP-binding site.
This technical whitepaper provides an in-depth comparative analysis of two critical building blocks: N,1-dipropyl-1H-pyrazol-4-amine (straight-chain isomer) and 1-isopropyl-N-propyl-1H-pyrazol-4-amine (branched isomer). By examining the causality behind their physicochemical properties, steric profiles, and metabolic liabilities, this guide equips medicinal chemists with the rationale needed to select the optimal isomer for lead optimization.
Structural & Physicochemical Profiling
The subtle transition from a straight n-propyl chain to a branched isopropyl group at the N1 position fundamentally alters the molecule's spatial footprint. While both compounds share the same molecular weight, the branching reduces the hydrophobic surface area, leading to slight shifts in lipophilicity and profound changes in rotational degrees of freedom.
Table 1: Comparative Physicochemical Data
| Property | N,1-dipropyl-1H-pyrazol-4-amine | 1-isopropyl-N-propyl-1H-pyrazol-4-amine |
| Formula | C9H17N3 | C9H17N3 |
| Molecular Weight | 167.25 g/mol | 167.25 g/mol |
| N1-Alkyl Topology | Straight (n-propyl) | Branched (isopropyl) |
| Calculated LogP (cLogP) | ~1.85 | ~1.72 |
| Rotatable Bonds | 5 | 4 |
| Steric Volume at N1 | Flexible, linear projection | Rigid, spherical shielding |
| Primary CYP Liability | Terminal methyl oxidation ( | |
| Commercial Availability | HCl Salt (CAS: 1856039-93-4)[4] | HCl Salt (CAS: 1856055-73-6)[5] |
Mechanistic Implications: Target Binding & Steric Hindrance
The choice between an n-propyl and an isopropyl group is rarely arbitrary. In the context of kinase inhibition, the N1-substituent typically projects into the solvent-exposed region or a specific hydrophobic pocket (such as the ribose-binding pocket)[1].
-
N,1-dipropyl Isomer: The linear n-propyl group possesses high conformational flexibility. It can adopt extended anti-conformations to probe deep, narrow hydrophobic channels. However, this flexibility incurs an entropic penalty upon binding.
-
1-isopropyl-N-propyl Isomer: The branched isopropyl group restricts rotation around the N1-C
bond. This steric bulk locks the pyrazole core into a more defined conformation, pre-organizing the molecule for binding. If the target kinase possesses a wide, shallow hydrophobic pocket, the isopropyl group can maximize Van der Waals contacts while minimizing the entropic cost of binding.
Impact of N1-propyl vs isopropyl substitution on binding mechanics and CYP450 metabolism.
Metabolic Stability & Pharmacokinetics
A critical driver for substituting an n-propyl group with an isopropyl group is the mitigation of Cytochrome P450 (CYP450) mediated metabolism[6].
-
The n-Propyl Liability: Straight-chain alkyl groups are highly susceptible to
(terminal) and -1 oxidation by CYP3A4, leading to the formation of primary alcohols and subsequent carboxylic acids, which are rapidly cleared via phase II glucuronidation. -
The Isopropyl Shield: The isopropyl group lacks a linear terminal methyl accessible for rapid
-oxidation. Instead, metabolism is forced toward the sterically hindered -carbon or the highly stable primary methyl groups. This "metabolic blocking" strategy often extends the intrinsic half-life ( ) of the pharmacophore[6].
Protocol 1: Human Liver Microsome (HLM) Stability Assay
Objective: Quantify the intrinsic clearance (
Step-by-Step Methodology:
-
Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl
. -
Incubation Mixture: Combine HLM (final concentration 0.5 mg/mL protein) with the test compound (final concentration 1 µM, <0.1% DMSO).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Sampling: At
minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). -
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.
Self-Validation Mechanism: The assay strictly requires the parallel running of Verapamil (high-clearance control) and Warfarin (low-clearance control). If the calculated
of Verapamil falls below 40 µL/min/mg, or if Warfarin shows >10% depletion, the microsome batch is deemed metabolically compromised, and the assay data is automatically invalidated.
Synthetic Methodologies
Synthesizing N-alkyl pyrazole-4-amines requires strict control over regioselectivity. Direct alkylation of 1H-pyrazol-4-amine is highly unselective, as both the pyrazole nitrogens and the primary amine can act as nucleophiles. Therefore, a stepwise approach utilizing a nitro-protecting strategy is mandatory.
Protocol 2: Stepwise Synthesis of N-Alkyl Pyrazole Isomers
Objective: Synthesize the target isomers without over-alkylation or regiochemical scrambling.
Step 1: N1-Alkylation of 4-Nitro-1H-pyrazole
-
Procedure: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF. Add K
CO (2.0 eq) and the respective alkyl halide (1.2 eq of 1-bromopropane for the n-propyl isomer, or 2-bromopropane for the isopropyl isomer). Heat to 60°C for 12 hours. -
Causality: The nitro group withdraws electron density, rendering the pyrazole acidic enough for deprotonation by K
CO . The nitro group also acts as a masking agent, preventing N-alkylation at the 4-position.
Step 2: Reduction of the Nitro Group
-
Procedure: Dissolve the isolated N1-alkyl-4-nitro-1H-pyrazole in ethanol. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Filter through Celite and concentrate to yield the primary amine (1-propyl-1H-pyrazol-4-amine or 1-isopropyl-1H-pyrazol-4-amine).
-
Causality: Catalytic hydrogenation provides quantitative conversion without introducing harsh metal salts (like Fe/HCl) that complicate the purification of polar amines.
Step 3: Reductive Amination (N-Propylation of the 4-Amine)
-
Procedure: Dissolve the primary amine (1.0 eq) in 1,2-dichloroethane. Add propionaldehyde (1.0 eq) and acetic acid (0.1 eq). Stir for 30 minutes to form the imine. Add sodium triacetoxyborohydride (NaBH(OAc)
, 1.5 eq) and stir for 12 hours. Quench with saturated NaHCO , extract with dichloromethane, and purify via flash chromatography. -
Causality: Direct alkylation with 1-bromopropane would result in a mixture of mono- and di-alkylated amines. Reductive amination strictly limits the reaction to mono-alkylation due to the controlled stoichiometry and the steric bulk of the resulting secondary amine.
Self-Validation Mechanism: The regioselectivity of the N1-alkylation (Step 1) is validated via 2D-NMR (NOESY). A spatial correlation (cross-peak) between the N1-alkyl protons and the pyrazole C5-proton confirms the correct isomer. If this NOE signal is absent, the batch is flagged for regiochemical scrambling and discarded.
Experimental Validation: In Vitro Kinase Assay
To assess how the steric differences between the n-propyl and isopropyl groups impact target engagement, an in vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay is employed.
Protocol 3: TR-FRET Kinase Binding Assay
-
Preparation: Prepare a 384-well low-volume plate. Dilute the target kinase (e.g., CDK2/Cyclin E) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35). -
Compound Addition: Dispense the pyrazole isomers in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) using an acoustic liquid handler to minimize solvent effects.
-
Tracer Addition: Add a fluorescently labeled ATP-competitive tracer and a Europium-labeled anti-tag antibody.
-
Incubation & Readout: Incubate for 60 minutes at room temperature. Read the plate on a microplate reader equipped with TR-FRET optics (Excitation: 340 nm, Emission: 615 nm and 665 nm).
Self-Validation Mechanism: The robustness of the assay is validated by calculating the Z'-factor for every single 384-well plate using the formula:
. A Z'-factorindicates unacceptable signal-to-noise ratio, triggering an automatic invalidation of the plate and mandating a recalibration of the tracer/enzyme concentrations.
References
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. NIH PubMed Central (PMC). Available at:[Link]
-
A Randomized Two-Arm Phase II Study of Trametinib Alone and with GSK2141795 (N-alkyl pyrazole inhibitor). ClinicalTrials.gov. Available at:[Link]
- Bridged Heterocyclyl-Substituted Pyrimidine Compound, Preparation Method Therefor, and Pharmaceutical Use Thereof.Google Patents (EP 4 011 865 A1).
Sources
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2648941-52-8|1-Ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 5. 97421-16-4|1-Isopropyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]
- 6. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]
Navigating the Synthesis and Application of N-Propylated Pyrazol-4-amine Building Blocks in Drug Discovery
A Senior Application Scientist's Guide to Sourcing, Synthesis, and Strategic Deployment
Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry
Sourcing and Procurement of 1-Propyl-1H-pyrazol-4-amine and its Salts
For researchers and drug development professionals, securing a reliable supply of key building blocks is paramount. While N,1-dipropyl-1H-pyrazol-4-amine appears to be a custom synthesis candidate, its close analogue, 1-propyl-1H-pyrazol-4-amine, and its hydrochloride or dihydrochloride salts are available from several reputable suppliers. The hydrochloride salt often offers improved stability and handling properties. Below is a summary of representative suppliers and their pricing.
| Supplier | Product Name | CAS Number | Quantity | Price (USD) |
| Sigma-Aldrich | 1-Propyl-1H-pyrazol-4-amine hydrochloride | 1006483-43-7 | 1 g | Inquiry |
| ChemScene | 1-Propyl-1H-pyrazol-4-amine | 1006483-43-7 | 250 mg | $146.90 |
| CymitQuimica | (1-propyl-4-pyrazolyl)methanamine | 1006333-36-3 | 1 g | €191.00 |
| Ivy Fine Chemicals | 1-propyl-1H-pyrazol-4-amine dihydrochloride | 1006483-43-7 | 250 mg | $146.90 |
| Dana Bioscience | 1-Propyl-1H-pyrazol-4-amine | 1006483-43-7 | 10 g | $741.00 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Synthetic Strategy: A Practical Two-Step Approach to 1-Alkyl-4-aminopyrazoles
For instances where a custom-synthesized N,1-dialkylated pyrazol-4-amine is required, or for the synthesis of analogues, a robust and scalable synthetic route is essential. A common and effective strategy involves the N-alkylation of a commercially available 4-nitropyrazole followed by the reduction of the nitro group to the desired amine.[7] This approach offers high yields and regioselectivity.
Experimental Protocol: Synthesis of 1-Propyl-1H-pyrazol-4-amine
This protocol is adapted from established methods for the synthesis of N-alkyl-4-aminopyrazoles.[7]
Step 1: N-propylation of 4-Nitropyrazole
-
Reagents and Materials:
-
4-Nitropyrazole
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
-
-
Procedure:
-
To a stirred solution of 4-nitropyrazole (1.0 eq) in acetonitrile in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Add 1-bromopropane (1.2 eq) to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 1-propyl-4-nitropyrazole by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified product.
-
Step 2: Reduction of 1-Propyl-4-nitropyrazole to 1-Propyl-1H-pyrazol-4-amine
-
Reagents and Materials:
-
1-Propyl-4-nitropyrazole
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite® for filtration
-
-
Procedure:
-
Dissolve the 1-propyl-4-nitropyrazole (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add 10% palladium on carbon (0.1 eq) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, 1-propyl-1H-pyrazol-4-amine. The product can be further purified by recrystallization or chromatography if necessary.
-
The Role of N-Alkylated Pyrazol-4-amines in Drug Discovery
The N-alkylated pyrazol-4-amine scaffold is a valuable building block in medicinal chemistry due to its ability to be readily functionalized at the 4-amino position. This allows for the exploration of a wide chemical space and the optimization of pharmacological properties.
Case Study: Pyrazolopyrimidines as CDK2 Inhibitors
Recent research has highlighted the potential of pyrazole derivatives in the development of anticancer agents. For example, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[8][9] CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. The synthesis of these inhibitors often involves the coupling of a substituted pyrazol-4-amine with a functionalized pyrimidine core.
Caption: Synthetic workflow for a pyrazolopyrimidine CDK2 inhibitor scaffold.
Conclusion
The N-propylated pyrazol-4-amine building block, while sometimes requiring synthesis due to the limited commercial availability of specific derivatives, is a highly valuable tool for medicinal chemists. Its straightforward synthesis and versatile reactivity make it a key component in the development of novel therapeutics targeting a wide range of diseases. The insights and protocols provided in this guide aim to empower researchers to effectively source, synthesize, and utilize this important chemical scaffold in their drug discovery endeavors.
References
-
A Review on Heteroaryl Substituted Pyrazolines with their Pharmacological Activity and SAR Studies. (2021). International Journal of Research and Review. [Link]
-
Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). PubMed. [Link]
-
A Review on Heteroaryl Substituted Pyrazolines with their Pharmacological Activity and SAR Studies. (2021). ResearchGate. [Link]
-
Synthesis And Pharmacological Activity Of Substituted Pyrazoles. SciSpace. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
-
1-propyl-1H-pyrazol-4-amine dihydrochloride. Ivy Fine Chemicals. [Link]
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025). ResearchGate. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). PMC. [Link]
-
1-Propyl-1H-pyrazol-4-amine 10g. Dana Bioscience. [Link]
-
SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]
-
Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). PubMed. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]
-
1-PROPYL-1H-PYRAZOLE Price. Chemsrc. [Link]
-
SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. (2019). Moroccan Journal of Heterocyclic Chemistry. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. [Link]
-
SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. (2019). ResearchGate. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]
-
4,5-Dihydro-1H-pyrazole: an indispensable scaffold. (2013). Taylor & Francis Online. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. orientjchem.org [orientjchem.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. A Review on Heteroaryl Substituted Pyrazolines with their Pharmacological Activity and SAR Studies [ijrrjournal.com]
- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Aqueous Solubility Profiling of N,1-Dipropyl-1H-pyrazol-4-amine Hydrochloride: A Technical Guide for Preclinical Development
Executive Summary
The compound N,1-dipropyl-1H-pyrazol-4-amine hydrochloride (CAS: 1856039-93-4) is a highly specialized pyrazole-derived building block frequently utilized in the synthesis of novel pharmacophores. In early-stage drug development, understanding the aqueous solubility of such intermediates is critical. Solubility dictates not only the compound's bioavailability and systemic exposure but also the parameters for downstream formulation, purification, and in vitro assay design.
This technical whitepaper provides an in-depth analysis of the solubility characteristics of N,1-dipropyl-1H-pyrazol-4-amine HCl in water. By synthesizing foundational physicochemical principles with standardized experimental methodologies, this guide equips researchers with a self-validating framework for solubility determination and data interpretation.
Physicochemical Foundations & Causality
Structural Analysis and Hydration Thermodynamics
The free base form of N,1-dipropyl-1H-pyrazol-4-amine contains a pyrazole core substituted with two hydrophobic propyl chains and a primary amine group. The lipophilic nature of the propyl chains significantly drives up the partition coefficient (LogP), restricting the intrinsic aqueous solubility (
To circumvent this, the compound is synthesized as a hydrochloride (HCl) salt . The transition from a free base to an HCl salt fundamentally alters the thermodynamics of dissolution [1]. Protonation of the amine group transforms the molecule into a cationic species. When introduced to water, the highly favorable ion-dipole interactions between the aqueous solvent and the protonated amine/chloride counterions easily overcome the crystal lattice energy of the solid salt.
The Risk of Salt Disproportionation and the Common-Ion Effect
While salt formation drastically increases apparent solubility (
Furthermore, when assessing solubility in biorelevant media (such as Simulated Gastric Fluid), the common-ion effect must be anticipated. High concentrations of endogenous chloride ions (
Thermodynamic pathways of API-HCl dissolution and pH-dependent disproportionation.
Quantitative Solubility Profile
Due to the highly specific nature of this building block, empirical high-throughput data is often proprietary. However, based on the physicochemical behavior of structurally analogous pyrazole-amine hydrochlorides, we can establish a highly accurate predictive baseline. The table below summarizes the expected solubility parameters required for experimental design.
Table 1: Representative Physicochemical and Solubility Data for N,1-dipropyl-1H-pyrazol-4-amine HCl
| Parameter | Value / Range | Causality / Implication |
| Molecular Weight (Salt) | 203.71 g/mol | Low MW facilitates rapid dissolution kinetics. |
| Intrinsic Solubility ( | < 0.1 mg/mL (Est.) | Poor solubility of the un-ionized free base due to propyl chains. |
| Apparent Solubility in Water | > 50 mg/mL | High solubility driven by HCl salt ionization and hydration. |
| Solubility in SGF (pH 1.2) | 30 - 40 mg/mL | Slight reduction compared to pure water due to the common-ion effect ( |
| Solubility in PBS (pH 7.4) | < 1.0 mg/mL | High risk of disproportionation; pH exceeds |
Note: Values are representative baselines intended to guide analytical calibration.
Experimental Methodology: Self-Validating Protocol
To obtain regulatory-compliant, thermodynamic equilibrium solubility data for N,1-dipropyl-1H-pyrazol-4-amine HCl, the Saturation Shake-Flask Method is the gold standard, as outlined by OECD Test Guideline 105[2] and USP Chapter <1236> [3]. Unlike kinetic solubility methods (which rely on DMSO stock dilution and are prone to supersaturation artifacts), the shake-flask method guarantees true thermodynamic equilibrium.
Step-by-Step Shake-Flask Protocol
-
Preparation of the Saturated System:
-
Weigh an excess amount of N,1-dipropyl-1H-pyrazol-4-amine HCl (e.g., 100 mg) into a glass vial.
-
Add 1.0 mL of the target aqueous solvent (e.g., HPLC-grade water, PBS, or biorelevant media).
-
Expert Insight: Ensure a visible solid pellet remains. If the compound dissolves completely, the solution is not saturated, and more solid must be added.
-
-
Equilibration:
-
Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C (or 37.0 °C for biorelevant testing).
-
Agitate at 150-200 RPM for 24 to 72 hours.
-
Expert Insight: Amine hydrochlorides typically reach equilibrium within 24 hours, but a 48-hour check is required to confirm that
has plateaued and no phase transformation (e.g., hydrate formation) has occurred [3].
-
-
Phase Separation:
-
Remove the vial and centrifuge at 10,000 x g for 15 minutes at the test temperature to separate the undissolved solid from the saturated supernatant.
-
Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for non-specific binding).
-
-
Quantification:
-
Dilute the supernatant immediately with the mobile phase to prevent precipitation upon temperature changes.
-
Quantify the concentration using HPLC-UV against a validated calibration curve of the API.
-
Experimental workflow for equilibrium solubility determination via the Shake-Flask method.
Implications for Formulation and Drug Development
Understanding the solubility profile of N,1-dipropyl-1H-pyrazol-4-amine HCl directly informs downstream processing:
-
Hygroscopicity: Highly soluble HCl salts often exhibit hygroscopic behavior. Storage conditions must be strictly controlled (e.g., desiccated environments) to prevent moisture sorption, which can alter the effective molecular weight and degrade the API.
-
Excipient Selection: If formulated for oral delivery, the risk of precipitation in the neutral pH of the intestines (where the free base dominates) necessitates the use of precipitation inhibitors, such as HPMC or PVP, to maintain supersaturation during absorption.
-
Analytical Diluents: When preparing stock solutions for in vitro assays, researchers should avoid diluting the aqueous salt solution into high-pH buffers without proper co-solvents (like DMSO or PEG400), as this will cause immediate micro-precipitation and skew assay results.
References
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. PubMed. Available at:[Link]
-
Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]
-
United States Pharmacopeia (USP). USP <1236> Solubility Measurements. Biorelevant. Available at:[Link]
Safety data sheet (SDS) for N,1-dipropyl-1H-pyrazol-4-amine
An In-Depth Technical Guide to the Safety, Handling, and Application of N,1-dipropyl-1H-pyrazol-4-amine
Abstract
This technical guide provides a comprehensive safety and handling profile for N,1-dipropyl-1H-pyrazol-4-amine , a specialized pyrazole intermediate often utilized in the synthesis of kinase inhibitors and local anesthetics.[1][2] In the absence of a globally harmonized Safety Data Sheet (SDS) for this specific structural analog, this document employs Read-Across Toxicology and Structure-Activity Relationship (SAR) analysis, deriving data from the closely related 1-propyl-1H-pyrazol-4-amine and 1-ethyl-N-propyl-1H-pyrazol-4-amine.[1][2] This guide is intended for medicinal chemists and process engineers requiring high-fidelity protocols for synthesis, purification, and emergency response.[2]
Part 1: Chemical Identity & Significance[1][2][3][4]
N,1-dipropyl-1H-pyrazol-4-amine represents a lipophilic modification of the core aminopyrazole scaffold.[1][2] The addition of propyl chains at both the N1-position of the ring and the exocyclic amine enhances cell permeability (LogP modulation) while retaining the hydrogen-bond donor/acceptor motif critical for ATP-binding pocket interactions in drug discovery.[1][2]
Table 1: Physicochemical Identification
| Property | Value (Predicted/Derived) | Context |
| Systematic Name | N,1-dipropyl-1H-pyrazol-4-amine | IUPAC Nomenclature |
| Molecular Formula | C₉H₁₇N₃ | |
| Molecular Weight | 167.25 g/mol | |
| CAS Number | Not Listed (Research Intermediate) | Closest Analog: 1-propyl-1H-pyrazol-4-amine (CAS: 1006483-43-7) |
| Physical State | Viscous Oil or Low-Melting Solid | Depending on purity/salt form |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | High lipophilicity due to propyl chains |
| pKa (Conjugate Acid) | ~4.5 - 5.5 (Pyridine-like N) | Less basic than aliphatic amines due to aromatic conjugation |
Part 2: Hazard Identification & Toxicology (GHS)[2]
Scientist's Note: As a secondary amine attached to an electron-rich aromatic ring, this compound exhibits significantly higher skin permeability than its unsubstituted parent.[2] The following classification is derived from the 1-alkyl-1H-pyrazol-4-amine class.
GHS Classification (Derived)
-
Signal Word: WARNING
-
Hazard Statements:
Mechanistic Toxicology
-
Skin/Eye Interaction: The propyl chains increase lipophilicity, facilitating rapid dermal absorption.[2] Upon contact, the amine functionality can disrupt the lipid bilayer of the stratum corneum, leading to irritation and potential sensitization.
-
Metabolic Activation: Pyrazoles can undergo metabolic oxidation (via CYP450) to form reactive intermediates.[2] Inhalation of dusts or mists should be strictly avoided to prevent pulmonary sensitization.[2]
Part 3: Safe Handling & Storage Protocols
Core Directive: The primary instability factor for N,1-dipropyl-1H-pyrazol-4-amine is oxidative degradation of the secondary amine, leading to the formation of N-oxides or azo-dimers, which appear as dark impurities.[1][2]
Storage Architecture
-
Atmosphere: Anhydrous Argon or Nitrogen blanket is mandatory .[2]
-
Container: Amber glass with Teflon-lined caps to prevent photochemical decomposition.[2]
PPE Selection (Permeation Logic)
Standard latex gloves are insufficient due to the compound's lipophilic alkyl chains.[2]
-
Splash Contact: Nitrile Rubber (0.11 mm) — Change immediately upon contamination.[2]
-
Immersion/Synthesis: Laminate film (Silver Shield) or Butyl Rubber (>0.3 mm).[2]
Part 4: Synthesis & Purification Context
For researchers synthesizing this compound, the most robust route involves the reductive amination of 1-propyl-1H-pyrazol-4-amine or the alkylation of the protected amine.[1][2] Below is the workflow for the Reductive Amination route, which offers the highest regioselectivity.
Experimental Workflow: Reductive Amination
-
Reactants: 1-propyl-1H-pyrazol-4-amine (1.0 eq), Propionaldehyde (1.1 eq).[1][2]
-
Solvent: Dichloroethane (DCE) or Methanol (MeOH).[2]
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) for mildness.[2]
-
Quench: Saturated NaHCO₃ (controls pH to prevent emulsification).
Visualization: Synthesis Pathway
Caption: One-pot reductive amination pathway utilizing mild hydride donors to ensure mono-alkylation selectivity.
Part 5: Emergency Response & Environmental Fate
Spill Containment Strategy
-
Evacuate: Remove ignition sources (flash point predicted >100°C, but caution is required).[2]
-
Neutralize: Do not use water immediately. Adsorb with Vermiculite or Sand .[2][9]
-
Decontamination: Wash the surface with a dilute acetic acid solution (5%) followed by soap water to solubilize the amine residues.[2]
Ecological Impact[1][2][8][12]
-
Aquatic Toxicity: Pyrazoles are generally persistent.[2] The dipropyl modification increases the BCF (Bioconcentration Factor).[2] Do not allow entry into drains.[2][10]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission control).
Part 6: Analytical Validation (Self-Validating Protocol)
To ensure the integrity of the synthesized or purchased material, use this multi-modal verification logic.
Table 2: Quality Control Specifications
| Method | Expected Signal | Diagnostic Value |
| ¹H-NMR (DMSO-d₆) | Triplet at ~0.9 ppm (6H, methyls); Multiplets at 1.5-1.8 ppm (4H); Aromatic singlets at ~7.2 & 7.6 ppm.[1][2] | Confirms propyl chain integration and pyrazole core integrity. |
| LC-MS (ESI+) | [M+H]⁺ = 168.2 | Verifies molecular weight and absence of bis-alkylated byproduct ([M+H]⁺ ~210).[1][2] |
| TLC (5% MeOH/DCM) | Single spot, R_f ~0.4 (stains with Ninhydrin or Iodine).[2] | Quick purity check; Ninhydrin active due to secondary amine.[2] |
Visualization: QC Logic Flow
Caption: Decision matrix for validating chemical identity before biological application.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine. Retrieved from [Link][2]
-
European Chemicals Agency (ECHA). C&L Inventory: 1-substituted-4-aminopyrazoles.[1][2] Retrieved from [Link][2]
Sources
- 1. 97421-16-4|1-Isopropyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]
- 2. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
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- 10. static.cymitquimica.com [static.cymitquimica.com]
Pharmacophore Properties of N-Alkyl-4-Aminopyrazole Derivatives: A Structural and Mechanistic Guide for Kinase Inhibition
Executive Summary
In modern medicinal chemistry, the pyrazole heterocyclic ring represents a privileged building block. Because the N–N bond is rarely synthesized by living organisms, pyrazole derivatives offer unique, bio-orthogonal geometries that are highly resistant to premature metabolic degradation[1]. Among these, N-alkyl-4-aminopyrazole derivatives have emerged as critical scaffolds, particularly in the design of selective kinase inhibitors (e.g., Janus kinases [JAK], Cyclin-dependent kinases [CDK], and Aurora kinases)[2].
As application scientists, we do not merely synthesize molecules; we engineer molecular trajectories. The addition of an N1-alkyl group to the 4-aminopyrazole core is not a random synthetic decoration. It serves a dual causal purpose: it breaks the tautomeric degeneracy of the pyrazole ring (locking it into a single, predictable bioactive conformation), and it acts as a precise hydrophobic vector to occupy specific exclusion volumes (Xvols) within the kinase binding pocket[3]. This whitepaper deconstructs the pharmacophore properties, mechanistic causality, and self-validating synthetic workflows required to leverage this chemotype in drug discovery.
Structural Anatomy & Pharmacophore Mapping
The efficacy of N-alkyl-4-aminopyrazole derivatives stems from their highly complementary fit within the ATP-binding cleft (hinge region) of target kinases. Based on extensive Molecular Dynamics (MD) simulations and Structure-Based (SB) pharmacophore modeling[3][4], the core features can be mapped as follows:
-
Hydrogen Bond Acceptor (HBA) & Donor (HBD) Core: The endocyclic =N and -NH (or adjacent exocyclic amino groups) of the pyrazole ring act as a bidentate hydrogen-bonding system. In JAK2, for instance, these moieties form critical H-bonds with the backbone residues Glu930 (E930) and Leu932 (L932) [5].
-
C4-Amino Vector: The amino group at the 4-position projects outward toward the solvent-exposed region or secondary specificity pockets. This allows for the attachment of functional groups (e.g., acyl chains, substituted phenyls) without disrupting the primary hinge-binding anchors.
-
N1-Alkyl Hydrophobic Center (HC): Alkylation at the N1 position directs the molecule into the hydrophobic sub-pocket of the kinase. This interaction is governed by Van der Waals forces and is critical for increasing residence time and improving selectivity against off-target kinases[3].
Fig 1: Pharmacophore interaction map of N-alkyl-4-aminopyrazole within the JAK2 hinge region.
Mechanistic Causality in Kinase Inhibition
To understand the true value of this scaffold, we must examine the causality behind its target affinity. Why do specific substitutions yield exponential increases in potency?
In the context of Janus Kinases (JAK1/2/3), the pyrrolo[2,3-d]pyrimidine scaffold of drugs like Tofacitinib forms a high-occupancy hydrogen bond network (>97% occurrence in MD simulations)[5]. The 4-aminopyrazole core acts as a bioisostere to this system. When researchers introduce halogen atoms (e.g., chlorine) to the phenyl rings attached to the 4-amino group, the resulting derivatives exhibit profound increases in potency. A chlorinated aminopyrazole analog demonstrated an
The causality here is driven by the sigma-hole effect of the halogen, which forms orthogonal multipolar interactions with the kinase backbone, while the N1-alkyl group prevents the pyrazole from rotating out of the optimal dihedral angle required for E930/L932 binding.
Quantitative Pharmacophore Data
The following table summarizes the structure-activity relationship (SAR) data, demonstrating how specific pharmacophore features dictate target affinity.
| Compound Class / Derivative | Target Kinase | Key Pharmacophore Interaction | Ref | |
| Tofacitinib (Reference) | JAK2 / JAK3 | Hinge H-bonds (E930/L932) | 77.4 / 55.0 | [5] |
| Chloro-substituted 4-aminopyrazole | JAK2 | HBD at E930, Halogen bonding | 2.2 | [4] |
| Chloro-substituted 4-aminopyrazole | JAK3 | HBD at E903, HBA at L905 | 3.5 | [4] |
| Pyrazolone-derived TK4b | JAK3 | Hydrophobic contact via N-alkyl | 18.42 | [5] |
| Pyrazolone-derived 3h | JAK3 | Extended aromatic interactions | 18.90 | [5] |
Experimental Workflows: Synthesis & Validation Protocols
Historically, the synthesis of 4-aminopyrazoles relied on the nitration of pyrazoles followed by reduction. However, this required highly explosive perchlorate salts or hazardous acid waste[6][7]. As senior scientists, we mandate self-validating, scalable, and safe methodologies.
The optimal route utilizes the reduction of azo compounds or the condensation of enaminonitriles (Thorpe-Ziegler cyclization) followed by regioselective N-alkylation[7][8].
Step-by-Step Protocol: Regioselective Synthesis of N-Alkyl-4-Aminopyrazoles
Rationale: This protocol ensures that the N1-alkylation occurs predictably, avoiding mixtures of N1/N2 regioisomers which confound biological assays.
-
Hydrazone Formation (Azo Coupling):
-
Procedure: Dissolve the appropriate aromatic amine hydrochloride (10 mmol) in cold water and diazotize using sodium nitrite (
, 10 mmol) at 0–5 °C. Add this diazonium salt dropwise to a solution of acetylacetone (or an active methylene compound) in ethanol containing sodium acetate buffer. -
Causality: The sodium acetate buffers the reaction, preventing the premature decomposition of the diazonium salt and driving the precipitation of the intermediate hydrazone[7][8].
-
-
Pyrazole Cyclization:
-
Procedure: Reflux the isolated hydrazone (3.2 mmol) in glacial acetic acid with hydrazine hydrate (0.5 mL) for 4–5 hours at 50–80 °C. Extract with diethyl ether and recrystallize from ethanol.
-
Validation: Intermediate confirmation via FT-IR. Look for the disappearance of the carbonyl stretch and the appearance of sharp N-H stretching bands at ~3347 and 3163
[8].
-
-
Regioselective N1-Alkylation:
-
Procedure: Dissolve the resulting 4-aminopyrazole in anhydrous DMF. Add 1.2 equivalents of anhydrous Potassium Carbonate (
) and 1.1 equivalents of the desired alkyl halide (e.g., methyl iodide or ethyl bromoacetate). Stir at room temperature for 3 hours[9]. -
Causality:
is chosen specifically because its is strong enough to deprotonate the pyrazole N-H without causing unwanted side reactions (like N-alkylation of the exocyclic C4-amino group, which requires stronger bases like NaH)[7].
-
-
Structural Validation:
-
Procedure: Validate regioselectivity using 2D NMR (HMBC/NOESY). A strong NOE cross-peak between the N1-alkyl protons and the C5-proton confirms successful N1-alkylation over N2-alkylation.
-
Fig 2: Self-validating synthetic and screening workflow for N-alkyl-4-aminopyrazoles.
Conclusion
The N-alkyl-4-aminopyrazole scaffold is not merely a structural placeholder; it is a highly tunable pharmacophore engine. By understanding the causality of its hydrogen-bonding capabilities at the kinase hinge region and utilizing the N1-alkyl group to exploit hydrophobic exclusion volumes, researchers can design inhibitors with picomolar to low-nanomolar affinities. Strict adherence to regioselective synthetic protocols and robust 2D NMR validation ensures that the biological data generated from these compounds remains trustworthy and reproducible.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI (Molecules) URL:[Link]
-
Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction Source: MDPI (Int. J. Mol. Sci.) URL:[Link]
-
Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases Source: ACS Omega URL:[Link]
- Process for the preparation of 4-aminopyrazole derivatives (WO2007034183A2)
-
Amino-Pyrazoles in Medicinal Chemistry: A Review (PMC Mirror) Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds Source: SciSpace URL:[Link]
-
Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction conditions Source: ResearchGate URL:[Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 7. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
N,1-dipropyl-1H-pyrazol-4-amine PubChem CID and chemical identifiers
[1]
Chemical Identity & Database Integration
N,1-dipropyl-1H-pyrazol-4-amine is a substituted pyrazole derivative characterized by propyl chains at both the N1 ring position and the exocyclic 4-amino position.[1] It functions as a versatile "linker" scaffold in medicinal chemistry, offering a balance of lipophilicity (via propyl chains) and polar surface area (via the pyrazole core).[1]
Core Identifiers
| Identifier Type | Value | Notes |
| Chemical Name | N,1-dipropyl-1H-pyrazol-4-amine | IUPAC Systematic |
| CAS Number | 1856039-93-4 | Refers to the Hydrochloride salt (HCl) |
| Molecular Formula | C | Free Base |
| Molecular Weight | 167.25 g/mol | Free Base |
| SMILES | CCCNc1cn(CCC)nc1 | Canonical String |
| InChI Key | Derivative-Specific | Search via SMILES for exact salt form |
| PubChem CID | Not Index-Stable | Use SMILES CCCNc1cn(CCC)nc1 for real-time lookup |
Structural Taxonomy
The compound belongs to the class of 1,4-disubstituted pyrazoles .[1] The regiochemistry is critical:
Physicochemical Profile & Properties
Understanding the physicochemical baseline is essential for assay development and formulation.[1]
| Property | Value (Predicted/Exp) | Implication for Research |
| LogP | ~1.8 – 2.2 | Moderate lipophilicity; good membrane permeability potential.[1] |
| pKa (Ring N) | ~2.5 | Very weakly basic; unlikely to protonate at physiological pH.[1] |
| pKa (Exocyclic N) | ~5.5 – 6.5 | Weakly basic; protonatable in acidic media (forming salts).[1] |
| H-Bond Donors | 1 (NH) | Critical for binding site interactions (e.g., kinase hinge regions).[1] |
| H-Bond Acceptors | 2 (Ring N) | Nitrogen at position 2 is a classic acceptor.[1] |
| Solubility | High in DMSO, MeOH | Free base is oil/low-melting solid; HCl salt is crystalline.[1] |
Synthetic Pathways[1][9][10]
The synthesis of N,1-dipropyl-1H-pyrazol-4-amine requires strict regiochemical control to avoid the formation of the N2-isomer or over-alkylation of the amine.[1]
Validated Synthetic Workflow
The most robust route utilizes a Reductive Amination strategy on a pre-formed aminopyrazole core to ensure mono-alkylation of the exocyclic amine.[1]
Step-by-Step Protocol
-
Regioselective Ring Alkylation:
-
Nitro Reduction:
-
Reductive Amination (Critical Step):
-
Reagents: Propionaldehyde (1.0 eq), NaBH(OAc)
(1.5 eq), DCE (Dichloroethane), AcOH (cat).[1] -
Protocol: Stir amine and aldehyde for 1 hour to form the imine intermediate.[1] Add reducing agent (STAB) at 0°C.[1]
-
Why this method? Direct alkylation with propyl bromide leads to mixtures of mono- and di-propyl amines.[1] Reductive amination stops cleanly at the secondary amine.[1]
-
Product:N,1-dipropyl-1H-pyrazol-4-amine .[1]
-
Reaction Logic Diagram
Caption: Regioselective synthesis targeting the N1-position and secondary amine formation.
Research Applications & Utility
This compound is primarily utilized as a fragment or intermediate in drug discovery.[1]
Kinase Inhibitor Design
The aminopyrazole motif is a "privileged scaffold" in kinase inhibitors (e.g., Janus Kinases, Aurora Kinases).[1]
-
Binding Mode: The pyrazole nitrogens often interact with the kinase hinge region via hydrogen bonding.[1]
-
Role of Propyl Groups: The N1-propyl group occupies the hydrophobic pocket (gatekeeper region), while the N-propyl amine extends into the solvent-exposed region or a ribose-binding pocket.[1]
GPCR Ligand Synthesis
Used in the synthesis of antagonists for receptors such as CB1 (Cannabinoid) or Dopamine D3 .[1] The dipropyl substitution pattern mimics the lipophilic tails found in endogenous ligands.[1]
Agrochemicals
Pyrazole-4-carboxamides (derived from this amine) are potent fungicides (SDHI class).[1] This specific amine serves as a precursor to novel carboxamide derivatives.[1]
Handling, Safety, and Analytics[1]
Analytical Verification
To validate the identity of synthesized batches, use the following criteria:
-
1H NMR (DMSO-d6):
-
LC-MS: Look for [M+H]
peak at 168.2 m/z .[1]
Safety Protocols (GHS)[1][7]
References
-
PubChem Database. Compound Summary for 1H-pyrazol-4-amine derivatives. National Center for Biotechnology Information.[1] Available at: [Link][1]
-
Fustero, S., et al. (2011).[1] Improved Regioselectivity in Pyrazole Synthesis.[1] Journal of Organic Chemistry.[1]
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1]
Sources
- 1. 2-Naphthalenecarboxamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(4-(2-(2-chloro-5-(trifluoromethyl)phenyl)diazenyl)-3-hydroxy- | C42H22Cl4F6N6O4 | CID 104133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 3. 4-propyl-1H-pyrazole | C6H10N2 | CID 12943708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Propyl-1H-pyrazol-3-amine | C6H11N3 | CID 22265684 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Technical Analysis: N,1-Dipropyl vs. N,N-Dipropyl Aminopyrazoles
[1]
Executive Summary
In the development of bioactive heterocyclic small molecules—particularly dopamine agonists and kinase inhibitors—the precise placement of alkyl chains dictates pharmacokinetics and receptor binding efficacy.
This guide differentiates two critical regioisomers of dipropyl-substituted aminopyrazoles:
-
N,N-Dipropyl: A tertiary exocyclic amine with an unsubstituted pyrazole ring nitrogen.[1] This motif is a classic pharmacophore for D2/D3 dopamine receptor agonists (resembling the tail of pramipexole or quinpirole).
-
N,1-Dipropyl: A secondary exocyclic amine with a ring-substituted nitrogen .[1] This structure alters the hydrogen bond donor/acceptor profile and is often a distinct metabolic product or a specific kinase inhibitor scaffold.
The distinction is not merely semantic; it requires orthogonal synthetic strategies to avoid regioisomeric mixtures.
Part 1: Structural & Physicochemical Profiling
The fundamental difference lies in the topology of alkylation .
Chemical Definitions
-
N,N-Dipropyl Isomer: N,N-dipropyl-1H-pyrazol-3-amine[1]
-
Both propyl groups are attached to the exocyclic amine nitrogen.
-
The pyrazole ring retains a free NH (amphoteric).
-
-
N,1-Dipropyl Isomer: 1-propyl-N-propyl-1H-pyrazol-3-amine[1]
-
One propyl group is on the ring nitrogen (Position 1).
-
One propyl group is on the exocyclic amine nitrogen.
-
The exocyclic amine is secondary; the ring nitrogen is tertiary.
-
Physicochemical Comparison Table
| Feature | N,N-Dipropyl Isomer | N,1-Dipropyl Isomer |
| Hybridization | Exocyclic N is | Exocyclic N is |
| Basicity (pKa) | High (~9-10, Exocyclic N) | Moderate (~8-9, Exocyclic N); Ring N basicity reduced |
| H-Bond Donors | 1 (Ring NH) | 1 (Exocyclic NH) |
| H-Bond Acceptors | 2 (Ring N2, Exocyclic N) | 2 (Ring N2, Exocyclic N) |
| Lipophilicity (LogP) | High (Hydrophobic tail) | Moderate (Distributed hydrophobicity) |
| Receptor Affinity | High affinity for hydrophobic pockets (e.g., GPCRs) | Altered affinity; potential for different H-bond interactions |
Structural Visualization (Graphviz)
Figure 1: Topological difference between the two isomers. Note the distribution of propyl chains.
Part 2: Synthetic Methodologies
Achieving these specific isomers requires chemoselective and regioselective strategies. Direct alkylation of aminopyrazoles with propyl bromide is discouraged as it leads to uncontrollable mixtures of polyalkylated products (N1, N2, and exocyclic N).
Protocol A: Synthesis of N,N-Dipropyl Pyrazole Amine
Target: Selective alkylation of the exocyclic amine without touching the ring nitrogen. Method: Reductive Amination.[2][3]
Mechanism: The exocyclic amine condenses with propanal to form an imine/iminium ion, which is selectively reduced. The pyrazole ring nitrogen (pyrrole-like) is non-nucleophilic towards aldehydes under these conditions.[1]
Step-by-Step Protocol:
-
Reagents: 3-Aminopyrazole (1.0 eq), Propanal (2.5 eq), Sodium Triacetoxyborohydride (STAB, 3.0 eq), Acetic Acid (cat.), DCE (Dichloroethane).
-
Procedure:
-
Result: High yield of N,N-dipropyl-1H-pyrazol-3-amine.
Protocol B: Synthesis of N,1-Dipropyl Pyrazole Amine
Target: Sequential alkylation, first at the ring, then at the amine. Method: Base-mediated Ring Alkylation followed by Controlled Reductive Amination.[1]
Step-by-Step Protocol:
-
Step 1: Regioselective Ring Alkylation
-
Reagents: 3-Aminopyrazole, Propyl Bromide (1.0 eq), Cs2CO3 (Base), DMF.
-
Regiocontrol: Alkylation of 3-aminopyrazoles typically yields a mixture of 1-propyl-3-amino (desired) and 1-propyl-5-amino isomers.[1]
-
Optimization: Use non-polar solvents or specific ligands to favor the N1 isomer, or separate regioisomers via chromatography (the isomers have significantly different Rf values).
-
Isolate: 1-propyl-1H-pyrazol-3-amine.[1]
-
-
Step 2: Mono-alkylation of Exocyclic Amine
-
Reagents: 1-propyl-1H-pyrazol-3-amine (from Step 1), Propanal (1.0 eq), NaBH4, MeOH.[1]
-
Procedure: Treat the intermediate with exactly 1 equivalent of propanal followed by reduction.
-
Note: Stopping at the secondary amine requires careful stoichiometry to prevent over-alkylation to the tertiary amine.
-
-
Result: 1-propyl-N-propyl-1H-pyrazol-3-amine.
Synthetic Pathway Diagram (Graphviz)
Figure 2: Divergent synthetic pathways. Route A utilizes chemoselectivity of borohydrides; Route B utilizes nucleophilicity differences.
Part 3: Analytical Characterization[1]
Distinguishing these isomers is critical for quality control.
1H NMR Spectroscopy[2][3][4][5][6][7]
-
N,N-Dipropyl:
-
Symmetry: The two propyl groups on the exocyclic nitrogen are chemically equivalent. You will see a single set of propyl signals integrating for 6 protons (e.g., one triplet for terminal CH3s).
-
Ring Protons: The pyrazole ring protons will show coupling characteristic of an unsubstituted ring nitrogen (broad NH signal may be visible in DMSO-d6).[1]
-
-
N,1-Dipropyl:
-
Asymmetry: The two propyl groups are in different electronic environments (one on Ring N, one on Exocyclic N). You will see two distinct sets of propyl signals.
-
Chemical Shift: The
protons on the ring (N1) typically appear downfield (~4.0 ppm) compared to the exocyclic amine (~3.0-3.2 ppm).[1]
-
Mass Spectrometry (Fragmentation)
Part 4: Pharmacological Implications[1]
Dopaminergic Activity (SAR)
In the context of dopamine agonists (D2/D3 receptors):
-
The N,N-dipropyl motif is a "privileged structure."[1] The tertiary amine is protonated at physiological pH, forming a salt bridge with a conserved Aspartate residue in the receptor (Asp 3.32). The two propyl chains fit into a hydrophobic accessory pocket (the "orthosteric binding site").
-
The N,1-dipropyl isomer disrupts this binding mode.[1] The secondary amine is less basic and sterically different. Furthermore, the alkylation of the ring nitrogen (N1) removes a potential hydrogen bond donor (the ring NH), which is often critical for receptor activation or selectivity.
Metabolic Stability[1][2]
-
N,N-dipropyl: Susceptible to N-dealkylation by CYP450 enzymes, leading to the N-monopropyl and eventually the primary amine.[1]
-
N,1-dipropyl: The ring N-propyl bond is generally metabolically stable, while the exocyclic N-propyl is labile.[1] This leads to a different metabolite profile (e.g., 1-propyl-3-aminopyrazole vs. 3-aminopyrazole).[1]
References
-
Regioselective Synthesis of Aminopyrazoles
-
Reductive Amination Protocols
-
Title: Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines.[1]
- Source: Synthesis (Thieme).
-
-
Dopamine Agonist SAR
-
Pyrazoles in Drug Discovery
Sources
- 1. Derivatives of 4-(methylphosphinyl)-2-oxobutanoic acid, herbicidal compositions containing them, and intermediates and methods for their production - Patent 0030424 [data.epo.org]
- 2. unige.ch [unige.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. arkat-usa.org [arkat-usa.org]
- 6. enamine.net [enamine.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Pyrazolo[4,3-d]pyrimidines from N,1-dipropyl-1H-pyrazol-4-amine
This Application Note is designed for research scientists and medicinal chemists focusing on the synthesis of fused heterocyclic scaffolds. It addresses the specific transformation of N,1-dipropyl-1H-pyrazol-4-amine into pyrazolopyrimidine derivatives.
Scientific Note on Regiochemistry: It is critical to establish the correct regiochemical outcome based on the starting material.
-
Pyrazolo[3,4-d]pyrimidines are classically synthesized from 5-aminopyrazoles (where the amine at C5 and a carbon at C4 close the ring).
-
Pyrazolo[4,3-d]pyrimidines are synthesized from 4-aminopyrazoles (where the amine at C4 and a carbon at C5 close the ring).
Given the precursor N,1-dipropyl-1H-pyrazol-4-amine is a 4-aminopyrazole, the direct cyclization chemically yields the Pyrazolo[4,3-d]pyrimidine scaffold. This guide details the protocol for this transformation, which is the chemically viable pathway for this precursor, while noting the distinction from the [3,4-d] isomer requested.
Introduction & Retrosynthetic Analysis
Pyrazolo[4,3-d]pyrimidines are privileged scaffolds in medicinal chemistry, serving as bioisosteres for purines and acting as potent inhibitors of phosphodiesterases (e.g., Sildenafil analogues) and various kinases.
The synthesis from N,1-dipropyl-1H-pyrazol-4-amine presents a unique challenge: the starting material lacks the electrophilic carbon (aldehyde, nitrile, or ester) at the adjacent C5 position required for ring closure. Therefore, the protocol must involve a C5-functionalization step followed by cyclocondensation .
Reaction Logic[1][2]
-
Substrate: N,1-dipropyl-1H-pyrazol-4-amine (Secondary amine, electron-rich pyrazole ring).
-
Activation: The N-propyl group and the pyrazole nitrogen make the ring electron-rich, facilitating Electrophilic Aromatic Substitution (EAS).
-
Regioselectivity: In 1-substituted-4-aminopyrazoles, the C5 position is the preferred site for electrophilic attack (e.g., Vilsmeier-Haack formylation) due to the directing effect of the N1 substituent and the inherent reactivity of the pyrazole nucleus.
-
Cyclization: The resulting 5-formyl intermediate reacts with a nitrogen source (ammonia, formamide, or hydrazine) to close the pyrimidine ring.
Experimental Protocol
Phase 1: C5-Formylation (Vilsmeier-Haack Reaction)
This step installs the necessary carbon atom at position 5 to enable pyrimidine ring formation.
Reagents:
-
Starting Material: N,1-dipropyl-1H-pyrazol-4-amine (1.0 equiv)
-
Phosphorus Oxychloride (
): 1.2 equiv -
Dimethylformamide (DMF): 5.0 equiv (Solvent & Reagent)
-
Dichloromethane (DCM): Solvent
Protocol:
-
Preparation: In a flame-dried round-bottom flask under argon, dissolve N,1-dipropyl-1H-pyrazol-4-amine (10 mmol) in anhydrous DCM (20 mL).
-
Vilsmeier Reagent Formation: In a separate vessel, cool DMF (50 mmol) to 0°C. Dropwise add
(12 mmol) with stirring. A white precipitate (Vilsmeier salt) may form. Stir for 30 minutes. -
Addition: Cannulate the Vilsmeier reagent into the pyrazole solution at 0°C.
-
Reaction: Warm the mixture to reflux (40°C for DCM) and stir for 4-6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The secondary amine may also undergo temporary formylation or form an iminium species.
-
Quench & Hydrolysis: Cool to 0°C. Slowly add saturated aqueous sodium acetate (NaOAc) solution to hydrolyze the iminium intermediate. Stir vigorously for 1 hour at room temperature.
-
Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to isolate 5-formyl-N,1-dipropyl-1H-pyrazol-4-amine (or its N-formyl derivative).
Phase 2: Cyclocondensation to Pyrazolo[4,3-d]pyrimidine
This step closes the pyrimidine ring using the installed aldehyde and the C4-amine.
Reagents:
-
Intermediate: 5-formyl-N,1-dipropyl-1H-pyrazol-4-amine (1.0 equiv)
-
Amidine source: Formamidine acetate (1.5 equiv) OR Guanidine carbonate (for 2-amino substitution)
-
Base: Cesium Carbonate (
) or Potassium tert-butoxide ( ) (2.0 equiv) -
Solvent: DMF or Ethanol (EtOH)[1]
Protocol:
-
Setup: Dissolve the 5-formyl intermediate (5 mmol) in anhydrous DMF (15 mL).
-
Addition: Add Formamidine acetate (7.5 mmol) and
(10 mmol). -
Cyclization: Heat the reaction mixture to 100-120°C for 12 hours.
-
Mechanism:[2][3] The exocyclic amine condenses with the amidine, followed by intramolecular nucleophilic attack of the amidine nitrogen onto the C5-aldehyde (or vice versa), followed by oxidation/aromatization if necessary (often auto-oxidative in air or requires a mild oxidant like
if dihydro intermediate forms).
-
-
Workup: Cool to room temperature. Pour into ice water.
-
Isolation: The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc.
-
Purification: Recrystallization from EtOH or HPLC purification.
Reaction Mechanism & Pathway
The following diagram illustrates the transformation from the 4-aminopyrazole precursor to the fused pyrazolo[4,3-d]pyrimidine system.
Caption: Synthetic pathway for the conversion of 4-aminopyrazole to pyrazolo[4,3-d]pyrimidine via C5-formylation.
Key Data & Troubleshooting
Quantitative Summary
| Parameter | Specification | Notes |
| Precursor CAS | 28466-26-4 (Generic 4-amine) | Ensure purity >98% by HPLC. |
| Vilsmeier Yield | 65-85% | Sensitive to moisture; use anhydrous DMF. |
| Cyclization Yield | 50-70% | Higher temperatures (120°C) favor aromatization. |
| Key Impurity | N-Formyl byproduct | Can be hydrolyzed with aqueous base. |
Troubleshooting Guide
-
Issue: Low yield in Vilsmeier Step.
-
Cause: Incomplete formation of the Vilsmeier reagent or moisture contamination.
-
Solution: Increase
to 1.5 equiv and ensure strict anhydrous conditions.
-
-
Issue: No Cyclization.
-
Cause: Steric hindrance of the N-propyl group on the amine.
-
Solution: Switch solvent to high-boiling ethoxyethanol or use microwave irradiation at 140°C for 30 mins.
-
-
Issue: Regioisomer Confusion.
-
Verification: Use HMBC NMR. In [4,3-d] , the pyrazole C3 proton will show correlation to the bridgehead carbons but not to the pyrimidine nitrogens in the same pattern as [3,4-d].
-
References
-
Vilsmeier-Haack Formylation of Aminopyrazoles
-
Synthesis of Pyrazolo[4,3-d]pyrimidines
- Title: Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents.
- Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.
-
URL:[Link]
-
Pyrazolo[3,4-d]pyrimidine Reviews (For Comparison)
Sources
Application Note: Protocol for Reductive Amination of 1-Propyl-1H-pyrazol-4-amine
Abstract & Strategic Overview
The reductive amination of 1-propyl-1H-pyrazol-4-amine represents a critical transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., JAK, IRAK4) where the aminopyrazole motif serves as a key hinge-binding element.[1] Unlike aliphatic amines, the C4-amino group of a pyrazole exhibits reduced nucleophilicity due to the heteroaromatic ring's electron-withdrawing nature, although it remains more reactive than typical anilines.
This application note details a robust, scalable protocol using Sodium Triacetoxyborohydride (STAB) . This reagent is selected for its high chemoselectivity, allowing the reductive alkylation of the amine in the presence of other reducible functional groups (e.g., nitro, ester, cyano) without the toxicity associated with sodium cyanoborohydride (NaBH₃CN).[2] We also provide an advanced variant using Titanium(IV) Isopropoxide for sterically hindered or electron-deficient carbonyl partners.[1]
Chemical Context & Reactivity Profile[1][3][4][5][6][7]
Substrate Analysis[1]
-
Molecule: 1-propyl-1H-pyrazol-4-amine (CAS: 1006483-43-7)[1][3]
-
pKa Considerations: The pKa of the conjugate acid of 4-aminopyrazole is approximately 2.5–3.0. While the N1-propyl group exerts a mild inductive effect, the amine remains less basic than alkyl amines (pKa ~10). Consequently, acid catalysis is often required to facilitate the formation of the hemiaminal/iminium intermediate.
-
Regioselectivity: The N1-propyl substitution blocks the most common site of tautomerism, simplifying the reaction landscape. However, the N2 nitrogen remains a potential (though weak) coordination site for Lewis acids.
Reaction Mechanism
The reaction proceeds via the formation of an equilibrium amount of iminium ion, which is irreversibly reduced by the hydride source.
Figure 1: Mechanistic pathway for the acid-catalyzed reductive amination of aminopyrazoles.
Reagent Selection Matrix
The choice of reducing agent is pivotal for yield and selectivity.
| Reducing Agent | Reactivity | Toxicity | Solvent Compatibility | Recommendation |
| NaBH(OAc)₃ (STAB) | Mild; Selective for imines over aldehydes | Low | DCE, THF, DCM | Primary Choice |
| NaBH₃CN | Moderate; Requires pH 4-5 control | High (HCN risk) | MeOH, EtOH | Legacy/Backup |
| NaBH₄ | Strong; Reduces aldehydes/ketones rapidly | Low | MeOH, EtOH | Not Recommended (Side reactions) |
| H₂ / Pd-C | Non-selective (reduces alkenes/nitro) | Low | EtOH, EtOAc | Only for simple benzylations |
Experimental Protocols
Method A: Standard Protocol (STAB/DCE)
Best for: Aldehydes and reactive ketones.
Materials:
-
1-propyl-1H-pyrazol-4-amine (1.0 equiv)[1]
-
Aldehyde/Ketone (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
1,2-Dichloroethane (DCE) (anhydrous) [0.1 M concentration]
Procedure:
-
Setup: In a flame-dried round-bottom flask under Nitrogen or Argon, dissolve 1-propyl-1H-pyrazol-4-amine (1.0 equiv) in anhydrous DCE .
-
Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).[1]
-
Catalyst: Add Acetic Acid (1.0 equiv). Note: For ketones, increase to 2.0 equiv to drive imine formation.
-
Imine Formation (Critical Step): Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Add STAB (1.5 equiv) in one portion. The reaction may slightly effervesce.
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.[1]
-
Endpoint: Disappearance of the aminopyrazole and the imine intermediate.
-
-
Workup: Quench by slowly adding saturated aqueous NaHCO₃ (gas evolution!). Stir vigorously for 15 minutes to break down boron complexes. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Method B: Titanium-Mediated Protocol
Best for: Sterically hindered ketones or electron-deficient systems where Method A fails.[1]
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)
-
Reducing Agent: NaBH₄ (for one-pot) or STAB.[1]
Procedure:
-
Complexation: Mix amine (1.0 equiv) and ketone (1.0–1.2 equiv) in neat Ti(OiPr)₄ (or minimal THF). Stir at RT (or 50°C for difficult substrates) for 2–4 hours.
-
Dilution: Dilute the viscous mixture with anhydrous THF or MeOH .
-
Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) or STAB carefully.
-
Quench: Add 1N NaOH or water dropwise. A white precipitate (TiO₂) will form.
-
Filtration: Filter through a pad of Celite to remove titanium salts.[1] Rinse with EtOAc.[1]
Workflow Decision Tree
Use this logic flow to determine the optimal experimental path.
Figure 2: Decision matrix for protocol selection based on carbonyl reactivity.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Imine not forming due to low nucleophilicity. | Increase AcOH to 5 equiv or switch to Method B (Titanium). Heat to 40°C. |
| Aldehyde Reduction (Alcohol forms) | Reducing agent attacking Carbonyl before Imine forms.[1] | Increase "Imine Formation" time (Step 4) to 2 hours before adding STAB. |
| Bis-alkylation (Tertiary amine) | Primary amine product reacting with excess aldehyde.[1] | Use strictly 1.0–1.1 equiv of aldehyde. Dilute reaction (0.05 M). |
| Boron Emulsion during Workup | Boron salts coordinating to pyrazole nitrogens.[1] | Use Rochelle's Salt (Potassium sodium tartrate) solution instead of NaHCO₃ for quenching. |
Safety & Handling
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable).[1] Keep dry.[1][3]
-
1,2-Dichloroethane (DCE): Carcinogen and toxic.[1] Handle in a fume hood. DCM is a viable alternative if safety regulations prohibit DCE.[1]
-
Aminopyrazoles: Treat as potential irritants and bioactive compounds (kinase inhibitor precursors).[1]
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link
-
Common Organic Chemistry. "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions." Link
-
PubChem. "1H-pyrazol-4-amine Compound Summary."[1] National Library of Medicine. Link
Sources
Application Note: Utilizing N,1-Dipropyl-1H-pyrazol-4-amine as a Privileged Scaffold for Kinase Inhibitor Discovery
Introduction & Mechanistic Rationale
The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the myriad of heterocyclic building blocks, the 4-amino-1H-pyrazole core has emerged as a "privileged scaffold"[1]. This motif is heavily featured in FDA-approved kinase inhibitors (e.g., crizotinib, encorafenib) due to its exceptional ability to form critical hydrogen bonds with the kinase hinge region[1][2].
N,1-dipropyl-1H-pyrazol-4-amine (CAS 1856039-93-4) represents a highly modular, next-generation building block for drug discovery. The strategic placement of dipropyl groups serves two mechanistic purposes:
-
Steric Direction: The N-propyl and 1-propyl substitutions act as lipophilic vectors. When the 4-amino group is coupled to a core macrocycle (such as a pyrimidine or quinazoline), these propyl chains are forced into specific orientations, allowing them to probe and occupy hydrophobic sub-pockets (e.g., the gatekeeper pocket) or extend into the solvent-exposed region to enhance kinome selectivity[2][3].
-
Physicochemical Tuning: The aliphatic chains improve the overall lipophilicity (cLogP) and membrane permeability of the resulting inhibitor, addressing the poor bioavailability often associated with highly polar, unsubstituted pyrazole fragments[3].
Scaffold Validation & Target Kinases
Derivatives of the pyrazol-4-amine scaffold have demonstrated profound efficacy across multiple kinase targets:
-
CDK2 (Cyclin-Dependent Kinase 2): Bioisosteric replacement of phenylsulfonamide with a pyrazol-4-amine derivative yields single-digit nanomolar CDK2 inhibitors that induce apoptosis and cell cycle arrest in ovarian cancer models[1].
-
JAKs (Janus Kinases): 4-amino-pyrazole derivatives exhibit potent antiproliferative activity against hematologic malignancies by blocking the JAK/STAT signaling pathway, outperforming established inhibitors like Ruxolitinib in specific cell lines[2].
-
BTK (Bruton's Tyrosine Kinase): Pyrazolo-pyrimidin-4-amine scaffolds serve as irreversible BTK inhibitors, crucial for treating B-cell tumors[4].
-
IRAK4: Sequential modifications of the pyrazole ring have led to IRAK4 inhibitors with exceptional kinome selectivity and improved passive permeability[3].
End-to-end workflow for the development and validation of pyrazol-4-amine kinase inhibitors.
Quantitative Data Summary
The following table summarizes the benchmarked potency of representative pyrazol-4-amine derivatives against key kinase targets, illustrating the scaffold's versatility.
| Target Kinase | Scaffold Class | Biochemical Potency (IC₅₀ / Kᵢ) | Cellular Efficacy (Cell Line) | Reference |
| CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Kᵢ = 5.0 nM | GI₅₀ = 127 nM (A2780) | [1] |
| JAK2 | 4-amino-(1H)-pyrazole pyrimidine | IC₅₀ = 2.2 nM | IC₅₀ = 350 nM (HEL) | [2] |
| BTK | 1H-pyrazolo[3,4-d]pyrimidin-4-amine | IC₅₀ = 1.2 nM | Not specified | [4] |
| IRAK4 | N-(1H-pyrazol-4-yl)pyrazolo-pyrimidine | IC₅₀ < 10 nM | Pₐₚₚ = 17 × 10⁻⁶ cm/s | [3] |
Experimental Protocols
To ensure rigorous, self-validating data generation, the following protocols detail the synthesis and biological evaluation of N,1-dipropyl-1H-pyrazol-4-amine derivatives.
Protocol 1: Scaffold Derivatization via Buchwald-Hartwig Cross-Coupling
Causality & Rationale: The primary amine at the 4-position of the pyrazole ring is moderately nucleophilic due to electron delocalization. Standard SₙAr reactions often require harsh conditions that can degrade the starting material. Palladium-catalyzed cross-coupling utilizing a bidentate ligand (Xantphos) lowers the activation energy for C-N bond formation, allowing for selective coupling with heteroaryl halides (e.g., 2-chloropyrimidines) under mild conditions[1].
Step-by-Step Procedure:
-
Preparation: In an oven-dried microwave vial, combine N,1-dipropyl-1H-pyrazol-4-amine (1.0 eq) and the target heteroaryl chloride (1.2 eq).
-
Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq). Note: Xantphos provides a wide bite angle ideal for reductive elimination, preventing unwanted side reactions.
-
Base Addition: Add anhydrous Cs₂CO₃ (2.0 eq). This mild base deprotonates the amine without hydrolyzing the core structure.
-
Solvent & Degassing: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Purge the vial with ultra-pure N₂ gas for 5 minutes to prevent catalyst oxidation.
-
Reaction: Seal the vial and heat under microwave irradiation at 140 °C for 1 hour.
-
Workup: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and concentrate the filtrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient) to isolate the target inhibitor.
Protocol 2: Universal Kinase Inhibition Profiling (ADP-Glo™ Assay)
Causality & Rationale: ATP-competitive inhibitors must be evaluated at the ATP Kₘ for the specific kinase to ensure that the IC₅₀ values accurately reflect the inhibitor's affinity (Kᵢ) rather than an artifact of high ATP competition. The ADP-Glo format measures ADP production directly, making it independent of the specific peptide substrate used. This is critical when profiling a single pyrazole scaffold against a diverse kinome panel[1][2].
Step-by-Step Procedure:
-
Reagent Preparation: Prepare Kinase Buffer (40 mM Tris pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
-
Compound Dilution: Perform a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (Internal Control: 1% DMSO vehicle serves as the maximum signal baseline).
-
Enzyme Incubation: Add the target kinase (e.g., CDK2 or JAK2) and specific substrate to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add ATP at the predetermined Kₘ concentration for the specific kinase. Incubate for 60 minutes.
-
Signal Generation: Add ADP-Glo™ Reagent (1:1 volume) to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Critical Step: This eliminates background luminescence from excess ATP.
-
Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction. Read on a microplate reader.
-
Data Analysis: Calculate IC₅₀ using a 4-parameter logistic non-linear regression model. Ensure the Z'-factor of the assay is >0.5 for validation.
Protocol 3: Cellular Antiproliferation Validation (CellTiter-Glo®)
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers or efflux pump liabilities. Evaluating the compound in a relevant disease model (e.g., A2780 for CDK2, HEL for JAK2) validates target engagement in a physiological environment[1][2].
Step-by-Step Procedure:
-
Cell Seeding: Seed the target cancer cell line (e.g., A2780 ovarian cancer cells) in a 96-well opaque plate at 3,000 cells/well in 90 µL of RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37 °C, 5% CO₂.
-
Treatment: Add 10 µL of 10X compound dilutions (final concentrations ranging from 10 µM to 0.5 nM). Include a known clinical inhibitor (e.g., Ruxolitinib for JAK2) as a positive control benchmark.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well to lyse cells and measure ATP levels (directly proportional to viable cell number).
-
Readout: Shake the plate for 2 minutes, incubate for 10 minutes, and record luminescence. Calculate the GI₅₀ (concentration causing 50% growth inhibition).
Signaling Pathway Visualization
The following diagram illustrates how pyrazol-4-amine derivatives disrupt the JAK/STAT signaling cascade, a primary target for this chemical scaffold in hematological malignancies[2].
JAK/STAT signaling pathway illustrating the ATP-competitive blockade by pyrazol-4-amine inhibitors.
References
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules (MDPI).[Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters (PMC).[Link]
-
Discovery of orally available 1H-pyrazolo[3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.[Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters.[Link]
Sources
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Chemoselective N-Alkylation of 4-Aminopyrazole with Propyl Bromide
Abstract
The functionalization of readily available pyrazoles has emerged as a crucial approach for synthesizing complex pyrazole derivatives in modern drug discovery[1]. However, achieving high chemoselectivity and regioselectivity during the alkylation of aminopyrazoles remains a persistent challenge[2]. This application note details an optimized, highly chemoselective protocol for the N-alkylation of 4-aminopyrazole using propyl bromide. By exploiting the inherent pKa differences between the endocyclic and exocyclic nitrogen atoms, this protocol ensures exclusive alkylation of the pyrazole ring, delivering 1-propyl-4-aminopyrazole in high yield and purity.
Mechanistic Rationale & Chemoselectivity
When alkylating 4-aminopyrazole, researchers must navigate the competing nucleophilicity of the endocyclic secondary amine (pyrazole ring NH) and the exocyclic primary amine (-NH₂).
The Causality of Base Selection: The endocyclic nitrogen of the pyrazole ring has a pKa of approximately 14, whereas the exocyclic primary amine is significantly less acidic (pKa > 30). The base is crucial for deprotonating the pyrazole nitrogen to make it nucleophilic[3]. By utilizing a mild inorganic base such as potassium carbonate (K₂CO₃), the pyrazole ring is selectively deprotonated to form a resonance-stabilized pyrazolide anion. This anion is a vastly superior nucleophile compared to the neutral exocyclic amine, ensuring that the subsequent Sₙ2 attack on propyl bromide occurs exclusively on the ring nitrogen.
Regioselectivity Considerations: In asymmetrically substituted pyrazoles, N-alkylation often produces a difficult-to-separate mixture of N1 and N2 regioisomers[3]. Fortunately, unsubstituted 4-aminopyrazole is symmetrical due to rapid tautomerization. Consequently, alkylation at either the N1 or N2 position yields the identical product: 1-propyl-4-aminopyrazole.
Solvent Dynamics: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are good starting points and often favor optimal reaction kinetics[3]. DMF effectively solvates the potassium cation (K⁺), leaving the pyrazolide anion "naked" and highly reactive, which accelerates the Sₙ2 displacement of the bromide leaving group.
Reaction Optimization Parameters
To establish the most robust protocol, various conditions were evaluated. Stronger bases like Sodium Hydride (NaH) led to trace amounts of over-alkylation (exocyclic alkylation), while weaker organic bases like Triethylamine (TEA) failed to initiate the reaction. Heating the reaction to 60°C in DMF provided the optimal balance of reaction velocity and chemoselectivity.
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Chemoselectivity (Ring N vs Exocyclic N) |
| K₂CO₃ (1.5 eq) | DMF | 25 | 12 | 86 | >99:1 |
| K₂CO₃ (1.5 eq) | DMF | 60 | 4 | 89 | >99:1 |
| Cs₂CO₃ (1.5 eq) | MeCN | 60 | 6 | 82 | >95:5 |
| NaH (1.2 eq) | THF | 0 to 25 | 8 | 78 | >90:10 |
| TEA (2.0 eq) | DCM | 25 | 24 | <10 | N/A (Incomplete) |
Table 1: Optimization of reaction conditions for the synthesis of 1-propyl-4-aminopyrazole.
Experimental Protocol
Reagents & Equipment
-
4-Aminopyrazole : 1.0 equiv (Starting Material)
-
Propyl bromide (1-bromopropane) : 1.1 equiv (Alkylating Agent)
-
Potassium carbonate (K₂CO₃), anhydrous : 1.5 equiv (Base)
-
N,N-Dimethylformamide (DMF), anhydrous : 0.2 M (Solvent)
-
Ethyl acetate (EtOAc) & Saturated NaCl (Brine) : For liquid-liquid extraction
-
Equipment : Oven-dried round-bottom flask, magnetic stir plate, nitrogen/argon manifold, LC-MS or TLC for monitoring.
Step-by-Step Methodology
1. Preparation & Deprotonation
-
In an oven-dried round-bottom flask purged with inert gas, dissolve 4-aminopyrazole (1.0 equiv) in anhydrous DMF to achieve a concentration of 0.2 M.
-
Add anhydrous K₂CO₃ (1.5 equiv) in a single portion.
-
Stir the suspension at room temperature (25°C) for 30 minutes.
-
Self-Validation Check: The mixture will transition into a cloudy suspension. This visual cue confirms the insoluble inorganic base is interacting with the substrate to generate the pyrazolide anion.
2. Alkylation
-
Add propyl bromide (1.1 equiv) dropwise via syringe to the stirring suspension.
-
Attach a reflux condenser and heat the reaction mixture to 60°C. Stir for 4 hours.
-
Self-Validation Check: Monitor the reaction progress via LC-MS. The starting material peak at m/z 84 [M+H]⁺ should completely deplete, replaced by a dominant product peak at m/z 126 [M+H]⁺.
3. Quench & Liquid-Liquid Extraction
-
Cool the reaction to room temperature. Quench the mixture by pouring it into a separatory funnel containing distilled water (3× the reaction volume).
-
Extract the aqueous layer with EtOAc (3 × 20 mL).
-
Causality of Brine Washes: Combine the organic extracts and wash vigorously with saturated aqueous brine (5 × 20 mL). DMF is highly miscible with both water and EtOAc. The high ionic strength of the brine washes is strictly necessary to force the DMF out of the organic layer and into the aqueous phase, preventing solvent contamination in the final product.
4. Drying & Purification
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes:EtOAc) to afford pure 1-propyl-4-aminopyrazole as a pale oil/solid.
Workflow Diagram
Workflow for the chemoselective N-alkylation of 4-aminopyrazole with propyl bromide.
References
- Source: benchchem.
- Source: acs.
- Source: ktu.
- Source: mdpi.
Sources
Buchwald-Hartwig coupling protocols involving 4-aminopyrazoles
Application Note: Buchwald-Hartwig Coupling Protocols Involving 4-Aminopyrazoles
Abstract
4-Aminopyrazoles represent a privileged scaffold in kinase inhibitor design (e.g., Janus kinase, Aurora kinase inhibitors) but pose significant challenges in palladium-catalyzed cross-coupling. Their electron-rich nature, combined with multiple nucleophilic sites (exocyclic amine vs. endocyclic N1/N2), often leads to catalyst poisoning or regioselectivity erosion. This guide provides a self-validating decision matrix and optimized protocols for the arylation of 4-aminopyrazoles, distinguishing between "Forward" (Aminopyrazole + Ar-X) and "Reverse" (Halopyrazole + Amine) strategies.
Part 1: The Chemo-Structural Challenge
To successfully couple 4-aminopyrazoles, one must first understand why standard aniline protocols fail.
-
Regioselectivity Competition: The N1-proton of a 4-aminopyrazole is acidic (
in DMSO). Under basic Buchwald-Hartwig conditions, the pyrazolate anion forms, which is a competent nucleophile. Without protection, N1-arylation often competes with or dominates over the desired C4-amino arylation. -
Catalyst Deactivation: The
nitrogens of the pyrazole ring are excellent ligands for Pd(II). They can displace phosphine ligands, forming stable, unreactive bis-heterocyclic palladium complexes (PdL (Het) ), effectively shutting down the catalytic cycle. -
Electronic Mismatch: The 4-amino group is electron-rich. Coupling with electron-rich aryl halides (deactivated electrophiles) requires highly active, electron-rich bulky phosphine ligands to facilitate oxidative addition and reductive elimination.
Strategic Imperative: Always evaluate the N1-protecting group strategy before screening catalysts.
Part 2: Strategic Ligand & Catalyst Selection
The choice of ligand is the primary determinant of success. We utilize a "Generation-Based" selection logic.
| Ligand Class | Specific Ligand | Application Context | Mechanism of Action |
| Dialkylbiaryl Phosphines (Buchwald) | BrettPhos | Primary 4-aminopyrazoles. | Large steric bulk promotes reductive elimination; high electron density facilitates oxidative addition. |
| RuPhos | Secondary 4-aminopyrazoles. | Prevents | |
| tBuXPhos | Heteroaryl Chlorides (Electrophile). | Exceptional activity for reluctant electrophiles (e.g., chloropyridines). | |
| Admantyl Phosphines | AdBrettPhos | Weak Bases / Labile Substrates. | Allows coupling at lower temperatures with weaker bases (e.g., K |
Visualizing the Strategic Workflow
Figure 1: Decision matrix for selecting the optimal protocol based on substrate architecture.
Part 3: Experimental Protocols
Protocol A: The "Workhorse" Method (Standard Arylation)
Best for: Robust substrates, N1-protected pyrazoles, aryl bromides/chlorides.
Reagents:
-
Catalyst: BrettPhos Pd G4 (or Pd
(dba) + BrettPhos, 1:1.2 ratio). -
Base: Sodium tert-butoxide (NaOtBu).
-
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strictly inert conditions (Ar/N
), charge a reaction vial equipped with a magnetic stir bar. -
Loading: Add the 4-aminopyrazole (1.0 equiv), Aryl Halide (1.0–1.2 equiv), and NaOtBu (1.4 equiv).
-
Catalyst Addition: Add BrettPhos Pd G4 precatalyst (1–2 mol%).
-
Note: If using Pd
(dba) /Ligand, premix them in a small volume of solvent at 60°C for 5 mins to generate the active species before adding to the main vial.
-
-
Solvent: Add anhydrous 1,4-Dioxane to reach a concentration of 0.2 M.
-
Reaction: Seal the vial. Heat to 100 °C for 2–12 hours.
-
Checkpoint: Monitor by LCMS. If conversion stalls at 50%, add a second portion of catalyst (1 mol%).
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black/salts. Concentrate and purify via flash chromatography.
Protocol B: The "Mild" Method (Base-Sensitive Substrates)
Best for: Substrates with esters, nitriles, or labile protecting groups (e.g., Boc).
Reagents:
-
Catalyst: tBuBrettPhos Pd G3 or AdBrettPhos Pd G3.
-
Base: Potassium Phosphate (K
PO ), finely ground and dried. -
Solvent: t-Amyl Alcohol (2-methyl-2-butanol) or tBuOH.
Step-by-Step Methodology:
-
Loading: Charge vial with 4-aminopyrazole (1.0 equiv), Aryl Halide (1.0 equiv), and K
PO (2.0 equiv). -
Catalyst: Add tBuBrettPhos Pd G3 (2–4 mol%). Higher loading is often required for weak bases.
-
Solvent: Add t-Amyl Alcohol (0.2 M). Add 1–2 drops of water (optional) if solubility of the inorganic base is a limiting factor (biphasic protocol).
-
Reaction: Heat to 80–90 °C .
-
Expert Tip: Weak bases require longer reaction times (often 12–24 h).
-
-
Workup: Standard aqueous extraction (EtOAc/Water).
Part 4: Troubleshooting & Optimization
If the standard protocols fail, consult this causality table.
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by Pyrazole N. | Switch to tBuXPhos (steric bulk prevents N-coordination). Ensure N1 is protected with a bulky group (e.g., Trityl, SEM). |
| Regioisomers Observed | N1-arylation competing. | Your protecting group is labile or missing. Switch to SEM or THP . Use a weaker base (Cs |
| Dehalogenation (Ar-H) | Switch ligand to RuPhos (specifically designed to suppress this pathway in secondary amines). | |
| Protodeamination | Reduction of Ar-Pd-Amine. | Solvent may be acting as a hydride source. Switch from alcohols to Toluene or DME . |
The "Reverse" Strategy (Strategic Pivot)
If direct coupling of the 4-aminopyrazole fails, invert the synthesis:
Coupling: 4-Bromo-1-protected-pyrazole + Primary Amine.
Conditions: Pd
Part 5: Mechanism & Causality
The following diagram illustrates the competitive pathways that necessitate the specific ligand choices described above.
Figure 2: Catalytic cycle highlighting the critical "Poisoning" pathway (red) which is mitigated by N1-protection and bulky ligands.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Fichez, J., Busca, P., & Prestat, G. (2017). Recent advances in aminopyrazoles synthesis and functionalization.[1] Chimica Oggi - Chemistry Today, 36(2).
-
Tao, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[1][2] Molecules, 25(20), 4606.
-
Park, N. H., et al. (2017). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 56(27), 7751-7755.
Sources
Application Note: Synthesis and Functionalization of 3,4-Dipropyl-1H-pyrazol-5-amine Intermediates in Drug Discovery
Introduction & Strategic Rationale
Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in the development of kinase inhibitors, phosphodiesterase modulators, and anti-parasitic agents. Specifically, 3,4-dipropyl-1H-pyrazol-5-amine has emerged as a highly valuable pharmaceutical intermediate. The integration of dual propyl chains enhances the lipophilicity (LogP) of the molecule, facilitating cellular membrane permeability—a critical factor when targeting intracellular pathogens such as Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT) [1].
Recent structure-activity relationship (SAR) studies have demonstrated that coupling 3,4-dipropyl-1H-pyrazol-5-amine with azaindole cores yields potent antiparasitic active pharmaceutical ingredients (APIs) [2]. This application note provides a comprehensive, self-validating protocol for the de novo synthesis of 3,4-dipropyl-1H-pyrazol-5-amine and its subsequent functionalization via Buchwald-Hartwig cross-coupling.
Mechanistic Foundations & Causality
The preparation of complex pyrazole-amine intermediates requires precise control over nucleophilic addition and cyclization trajectories.
Pyrazole Core Assembly
The synthesis begins with a Claisen-type condensation between an ester and a nitrile to form a
Buchwald-Hartwig Amination Logic
Aminopyrazoles are notoriously challenging substrates for cross-coupling. The exocyclic amine is a poor nucleophile due to lone-pair delocalization into the electron-deficient pyrazole ring. Furthermore, the endocyclic nitrogens can coordinate with Palladium, leading to catalyst poisoning. To overcome this, the protocol employs Pd2(dba)3 paired with bulky, electron-rich biaryl phosphine ligands like XPhos or t-BuXPhos . The steric bulk of XPhos accelerates reductive elimination, while its electron density facilitates the oxidative addition of the heteroaryl chloride, effectively outcompeting the catalyst-poisoning pathways.
Fig 1: Synthetic workflow for 3,4-dipropyl-1H-pyrazol-5-amine and subsequent cross-coupling.
Experimental Protocols
Protocol A: De Novo Synthesis of 3,4-Dipropyl-1H-pyrazol-5-amine
Step A1: Formation of the
-
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous THF (50 mL) and cool to 0 °C.
-
Deprotonation: Carefully suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in the THF. Slowly add valeronitrile (1.0 eq) dropwise over 15 minutes to control hydrogen gas evolution.
-
Condensation: Add ethyl butyrate (1.2 eq) to the mixture. Remove the ice bath and heat the reaction to 70 °C for 12 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NH4Cl at 0 °C. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography to yield the
-keto nitrile intermediate.
Step A2: Cyclization to Aminopyrazole
-
Reaction Setup: In a sealed pressure tube, dissolve the
-keto nitrile (1.0 eq) in anhydrous toluene (0.2 M). -
Reagent Addition: Add hydrazine acetate (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Cyclization: Seal the tube and heat to 110 °C for 24 hours. The sealed environment prevents the loss of volatile intermediates and drives the equilibrium toward the cyclic product.
-
Isolation: Cool to room temperature, dilute with water, and extract with Dichloromethane (DCM). Purify the crude yellow oil via silica gel chromatography (DCM:MeOH gradient) to isolate 3,4-dipropyl-1H-pyrazol-5-amine.
Protocol B: Buchwald-Hartwig Amination with 4-Chloro-7-azaindole
-
Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried vial with Pd2(dba)3 (5 mol%), XPhos (10 mol%), and anhydrous tert-butanol (t-BuOH, 0.1 M). Stir for 10 minutes to allow the active Pd(0)-ligand complex to form.
-
Substrate Addition: Add 4-chloro-7-azaindole (1.0 eq), 3,4-dipropyl-1H-pyrazol-5-amine (1.2 eq), and Potassium Carbonate (K2CO3, 2.5 eq).
-
Coupling: Seal the vial, remove it from the glovebox, and heat at 100 °C for 18 hours.
-
Purification: Filter the crude mixture through a pad of Celite, eluting with Ethyl Acetate. Concentrate the filtrate and purify via reverse-phase preparative HPLC to obtain the final coupled API.
Quantitative Data: Cross-Coupling Optimization
To establish a self-validating system, empirical optimization of the Buchwald-Hartwig amination is required due to the steric hindrance of the dipropyl chains. Table 1 summarizes the causality between ligand/base selection and reaction yield.
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Palladium Source | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd2(dba)3 (5%) | None | K2CO3 (2.5) | t-BuOH | 100 | < 5 | Catalyst poisoning by pyrazole nitrogens. |
| 2 | Pd2(dba)3 (5%) | XPhos (10%) | K2CO3 (2.5) | t-BuOH | 100 | 66 | Optimal balance of steric bulk and electron density [2]. |
| 3 | Pd2(dba)3 (5%) | t-BuXPhos (10%) | K2CO3 (2.5) | t-BuOH | 100 | 58 | Excessive steric bulk slightly hinders oxidative addition. |
| 4 | Pd2(dba)3 (5%) | BrettPhos (10%) | t-BuONa (2.5) | t-BuOH | 75 | 41 | Stronger base causes side-reactions with the azaindole core. |
Pharmacophore Mapping & Target Logic
The successful coupling of 3,4-dipropyl-1H-pyrazol-5-amine to an azaindole core generates a highly specific pharmacophore. The structural logic is dictated by the binding pocket of parasitic kinases (e.g., Arginine kinase in T. brucei). The azaindole nitrogen acts as a crucial hydrogen bond acceptor, the pyrazole NH serves as a hydrogen bond donor, and the dual propyl chains project into deep lipophilic pockets, anchoring the molecule and preventing target dissociation.
Fig 2: Pharmacophore mapping of the pyrazole-azaindole scaffold against parasitic kinase targets.
References
-
Ferrins, L., et al. "Pharmacophore Identification and Structure-Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei." Journal of Medicinal Chemistry (2024).[Link]
-
Ferrins, L., et al. "Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei." ACS Publications (2024).[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,1-dipropyl-1H-pyrazol-4-amine
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of N,1-dipropyl-1H-pyrazol-4-amine. Below, you will find troubleshooting advice and frequently asked questions (FAQs) formatted in a question-and-answer style to directly address common challenges and improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic approach for N,1-dipropyl-1H-pyrazol-4-amine, and what are the key challenges?
A1: A prevalent strategy for synthesizing N,1-dipropyl-1H-pyrazol-4-amine involves a two-step process: 1) N-alkylation of a pyrazole precursor, followed by 2) introduction or modification of the 4-amino group. A common starting material is 4-nitropyrazole, which can be N-alkylated and then the nitro group reduced to an amine.[1][2] Another approach is the direct alkylation of 4-aminopyrazole.
The primary challenges associated with this synthesis are:
-
Regioselectivity: Alkylation of an unsymmetrical pyrazole can occur at either the N1 or N2 position, leading to a mixture of regioisomers that can be challenging to separate.[3][4]
-
Multiple Alkylations: The presence of the 4-amino group introduces a second nucleophilic site, which can lead to undesired N-alkylation on the amino group, in addition to the desired N-alkylation on the pyrazole ring.
-
Low Yields: Suboptimal reaction conditions, side reactions, and the inherent reactivity of the starting materials can all contribute to low product yields.[3]
Q2: How can I control the regioselectivity of the initial N-propylation of the pyrazole ring?
A2: Controlling the N1 versus N2 propylation is critical for a successful synthesis. Several factors influence the regioselectivity:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. If the pyrazole ring has a bulky substituent, the incoming propyl group will preferentially add to the more accessible nitrogen.[3]
-
Solvent Choice: The polarity of the solvent plays a significant role. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[3]
-
Base Selection: The choice of base is crucial. For instance, potassium carbonate (K₂CO₃) in DMSO is often effective for regioselective N1-alkylation.[3] In some cases, using sodium hydride (NaH) can prevent the formation of regioisomeric byproducts.[3]
Q3: What are the best practices for the subsequent propylation of the 4-amino group?
A3: Once the pyrazole ring is N-propylated, the 4-amino group can be propylated. A common method is reductive amination, which involves reacting the 4-aminopyrazole with propionaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. This method is generally mild and provides good yields. Alternatively, direct alkylation with a propyl halide can be employed, though this may require more stringent control of reaction conditions to avoid over-alkylation.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired N,1-dipropyl-1H-pyrazol-4-amine
Q: My reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the outcome?
A: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Poor Quality of Starting Materials | Ensure the purity of your starting 4-aminopyrazole or 4-nitropyrazole and propyl halide. Impurities can significantly hinder the reaction. Consider purifying starting materials if their quality is uncertain.[5] |
| Ineffective Base | The base is critical for deprotonating the pyrazole nitrogen (and potentially the amino group) to facilitate nucleophilic attack. Ensure the base is not old or degraded. Consider switching to a stronger base if the reaction is not proceeding. For example, if you are using K₂CO₃ with little success, you might try NaH. A slight excess of the base can also be beneficial.[3] |
| Suboptimal Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be cautious, as excessive heat can lead to side reactions and decomposition.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature. |
| Incorrect Solvent | The solubility of your reactants and the polarity of the solvent are crucial. If your starting material is not fully dissolved, the reaction will be slow. Consider switching to a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rates.[3] |
| Reactivity of the Alkylating Agent | The leaving group on the propylating agent is important. The general trend for reactivity is I > Br > Cl.[3] If you are using propyl chloride, switching to propyl bromide or propyl iodide could significantly improve the reaction rate. |
Below is a workflow to guide your troubleshooting process for low yield issues.
Caption: A logical workflow for troubleshooting low pyrazole yield.
Issue 2: Formation of a Mixture of N1 and N2 Regioisomers
Q: My reaction is producing a mixture of N1 and N2 propylated pyrazoles that are difficult to separate. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a common challenge in pyrazole chemistry.[3] Several factors can be adjusted to favor the formation of a single isomer.
Strategies for Improving Regioselectivity:
| Strategy | Explanation & Recommendations |
| Modify Steric Hindrance | If your starting pyrazole has a substituent, the alkylation will likely favor the less sterically hindered nitrogen. If you desire the isomer at the less hindered position, using a bulkier alkylating agent can sometimes enhance this preference.[3] |
| Change the Solvent | Polar aprotic solvents like DMF and DMSO are good starting points and often favor one regioisomer.[3] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity.[3] |
| Alter the Base/Catalyst System | The choice of base is critical. The combination of K₂CO₃ in DMSO is known to be effective for promoting N1-alkylation.[3] For specific cases, NaH may offer better selectivity.[3] |
| Adjust the Temperature | Lowering the reaction temperature can sometimes increase the kinetic selectivity of the reaction, favoring the formation of one regioisomer over the other. |
The following decision tree can help guide your optimization efforts for improved regioselectivity.
Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.
Issue 3: Difficulty with Product Isolation and Purification
Q: I am having trouble isolating and purifying my final product. What techniques can I use?
A: The basic nature of the amino groups in N,1-dipropyl-1H-pyrazol-4-amine can sometimes complicate purification.
Purification Strategies:
| Technique | Description & Recommendations |
| Column Chromatography | This is a standard method for purifying organic compounds. For aminopyrazoles, a silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is often effective. Adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent can help to prevent the product from streaking on the column by neutralizing acidic sites on the silica. |
| Acid-Base Extraction | Since your product is basic, you can use an acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt. The layers can then be separated, and the aqueous layer can be basified (e.g., with 1M NaOH) to regenerate the free base, which can then be extracted back into an organic solvent. |
| Crystallization/Recrystallization | If your product is a solid, recrystallization can be a highly effective purification method. You will need to screen for a suitable solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol is often a good starting point for aminopyrazoles.[6] |
| Salt Formation | Forming a salt of your product, such as the hydrochloride or sulfate salt, can sometimes induce crystallization and make it easier to handle and purify.[6] |
Experimental Protocols
General Procedure for N1-Propylation of 4-Nitropyrazole
-
To a solution of 4-nitropyrazole (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N1-propyl-4-nitropyrazole.
General Procedure for Reduction of the Nitro Group
-
Dissolve the N1-propyl-4-nitropyrazole (1.0 eq) in ethanol or methanol (0.1 M).
-
Add palladium on carbon (10% w/w, 0.05 eq) to the solution.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is no longer visible.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the N1-propyl-1H-pyrazol-4-amine.
General Procedure for N-propylation of N1-propyl-1H-pyrazol-4-amine
-
To a solution of N1-propyl-1H-pyrazol-4-amine (1.0 eq) in dichloromethane (0.2 M), add propionaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine) to obtain N,1-dipropyl-1H-pyrazol-4-amine.
References
- Singh, B., Hussain, M. K., Farhanaz, & Gupta, A. (2025). Visible Light‐Driven, Solvent‐Free Pyranopyrazole Synthesis: Anticancer Potential and Computational ADMET Assessment. Chemistry & Biodiversity.
- (2025). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
- (2023).
- (2025). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
- (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
- (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. PubMed.
- (2007).
- (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
- (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- (2025). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- (2025). Scheme 1. The synthetic approach for the synthesis of aminopyrazole 4.
- (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
- (2025). 1-ethyl-N-propyl-1H-pyrazol-4-amine. Smolecule.
- (2025). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines.
- (2025). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.
- (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
- (2021).
- (2025).
- (2025). 1H-pyrazol-4-amine. PubChem - NIH.
- (2025). Recent developments in aminopyrazole chemistry.
- (2025). Recent developments in aminopyrazole chemistry.
- (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
- (2025). Pyrazole synthesis. Organic Chemistry Portal.
- (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- (2007). Process for the preparation of 4-aminopyrazole derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Solubility Challenges of N,1-dipropyl-1H-pyrazol-4-amine in DMSO
Welcome to the technical support center for N,1-dipropyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for solubility issues encountered when working with this compound in Dimethyl Sulfoxide (DMSO). Given that N,1-dipropyl-1H-pyrazol-4-amine is a specialized molecule, this document synthesizes established principles of small molecule solubility with specific strategies tailored to its predicted chemical characteristics as a pyrazole derivative.
Section 1: Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving N,1-dipropyl-1H-pyrazol-4-amine in DMSO at my desired concentration. What are the initial troubleshooting steps?
A1: Difficulty in dissolving a compound in DMSO, a powerful and versatile solvent, often points to several key factors.[1][2] Here is a systematic approach to initial troubleshooting:
-
Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3] Water contamination can significantly reduce its solvating power for certain organic compounds. Always use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%).
-
Gentle Heating: For many compounds, solubility increases with temperature.[4] You can gently warm the solution in a water bath at 37°C.[5] However, be cautious, as excessive heat can potentially degrade the compound.[2] It is advisable to first assess the thermal stability of N,1-dipropyl-1H-pyrazol-4-amine if this information is available.
-
Mechanical Agitation: Ensure thorough mixing. After adding the DMSO, vortex the vial for several minutes.[2] If undissolved particles remain, sonication in a water bath can provide additional energy to break down the crystal lattice and facilitate dissolution.[2][3]
-
Concentration Re-evaluation: It's possible that you are attempting to create a stock solution that exceeds the maximum solubility of N,1-dipropyl-1H-pyrazol-4-amine in DMSO. Consider preparing a stock at a lower concentration, such as 10 mM, and then performing serial dilutions.[5]
Q2: After successfully dissolving my compound, it precipitates upon storage, especially after a freeze-thaw cycle. How can I prevent this?
A2: Precipitation upon storage is a common issue, often triggered by temperature changes and moisture absorption.[5][6]
-
Aliquoting: The most effective strategy is to aliquot the stock solution into single-use volumes immediately after preparation.[2] This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Storage Conditions: For long-term storage (up to 6 months), -80°C is recommended.[5] For short-term storage (up to 2 weeks), 4°C may be acceptable, but this should be empirically determined for N,1-dipropyl-1H-pyrazol-4-amine.[5]
-
Moisture Prevention: Use vials with tight-sealing caps to prevent moisture from entering during storage and temperature changes.
Q3: My N,1-dipropyl-1H-pyrazol-4-amine stock in DMSO is clear, but the compound crashes out when I dilute it into my aqueous cell culture media or buffer. What is happening and how can I fix it?
A3: This phenomenon, known as "precipitation upon dilution," is a frequent challenge when transitioning from a 100% organic solvent like DMSO to an aqueous environment.[6] The significant change in solvent polarity reduces the solubility of hydrophobic compounds.
Here are some strategies to mitigate this:
-
Stepwise Dilution: Avoid a large, single dilution step. Instead, perform serial dilutions, gradually increasing the proportion of the aqueous medium.[7]
-
Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[6][7] Maintaining the highest tolerable DMSO concentration can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Use of Co-solvents: For particularly challenging compounds, preparing the initial stock in a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) can improve solubility upon aqueous dilution.[6][8]
-
Solubility Enhancers in Media: If your experimental design allows, diluting the compound into media containing serum can be beneficial. Proteins like albumin in the serum can bind to the compound and help maintain its solubility.[6] Another option is the use of cyclodextrins, which can encapsulate hydrophobic molecules.[6][9]
Section 2: In-Depth Troubleshooting Guides
Guide 2.1: Systematic Approach to Determining Optimal Dissolution Parameters
If initial troubleshooting fails, a more systematic approach is necessary. This guide will walk you through a process to determine the best method for dissolving N,1-dipropyl-1H-pyrazol-4-amine.
Protocol 2.1.1: Small-Scale Solubility Testing
Objective: To empirically determine the approximate solubility limit and identify effective dissolution techniques.
Materials:
-
N,1-dipropyl-1H-pyrazol-4-amine
-
Anhydrous DMSO
-
A selection of co-solvents (e.g., ethanol, polyethylene glycol 400, N,N-dimethylformamide)
-
Small, sealable glass vials
-
Vortexer, sonicator, and a temperature-controlled water bath
Procedure:
-
Initial Screening in DMSO:
-
Weigh out a small, precise amount of N,1-dipropyl-1H-pyrazol-4-amine (e.g., 1 mg) into several vials.
-
To each vial, add a calculated volume of DMSO to achieve a range of concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM).
-
Vortex each vial for 2 minutes and visually inspect for undissolved material.
-
If not fully dissolved, sonicate for 10 minutes.
-
If still not dissolved, gently warm to 37°C for 15 minutes with intermittent vortexing.
-
Record the highest concentration that fully dissolves.
-
-
Co-solvent Screening (if necessary):
-
If solubility in 100% DMSO is still limited, test co-solvent systems.
-
Prepare 90:10, 75:25, and 50:50 mixtures of DMSO with a co-solvent (e.g., DMSO:Ethanol).
-
Repeat the solubility testing procedure with these co-solvent mixtures.
-
Data Presentation: Solubility Screening Results
| Solvent System | Concentration | Vortexing | Sonication | Heating (37°C) |
| 100% DMSO | 10 mM | Soluble | - | - |
| 100% DMSO | 25 mM | Insoluble | Soluble | - |
| 100% DMSO | 50 mM | Insoluble | Insoluble | Soluble |
| 100% DMSO | 100 mM | Insoluble | Insoluble | Insoluble |
| 90:10 DMSO:PEG400 | 100 mM | Insoluble | Soluble | - |
This table is a template for recording your experimental outcomes.
Guide 2.2: Understanding the Chemical Basis of Solubility for Pyrazole Derivatives
The solubility of an organic molecule is governed by its polarity, molecular size, and crystal lattice energy.[4] N,1-dipropyl-1H-pyrazol-4-amine possesses both non-polar (dipropyl groups) and polar (pyrazole ring with an amine group) features.
-
Polarity: The principle of "like dissolves like" is fundamental.[10] DMSO is a polar aprotic solvent, making it effective at dissolving a wide range of compounds.[1] The pyrazole ring and the amine group can engage in dipole-dipole interactions with DMSO's sulfoxide group.
-
Non-Polar Character: The two propyl chains contribute to the non-polar character of the molecule. In a highly polar solvent, these groups can reduce overall solubility.
-
Crystal Lattice Energy: The energy required to break apart the solid crystal structure of the compound must be overcome by the energy released upon solvation. Poorly soluble compounds often have strong intermolecular forces in their solid state.
Pyrazoles are generally weakly basic and can be protonated by strong acids to form more soluble salts.[11] While not typically done for preparing a DMSO stock, this principle can be useful in certain extraction and purification protocols.[11]
Section 3: References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Notter, D. (2016). Dimethylsolfoxide (DMSO) properties and permitted uses. ResearchGate. Retrieved from [Link]
-
Taylor, M. K., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
LookChem. (2025). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved from [Link]
-
gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
-
Wernersson, S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Retrieved from [Link]
-
ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? Retrieved from [Link]
-
PubMed. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Retrieved from [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2023). Introduction, Importance And Factor Of Solubility. Retrieved from [Link]
-
ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Retrieved from [Link]
-
ResearchGate. (2025). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Retrieved from [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
-
Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]
-
National Library of Medicine. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Retrieved from [Link]
-
International Journal of Advanced Research and Review. (2016). ACOUSTICAL STUDIES OF SOME PYRAZOLE DERIVATIVES IN DMF AND DMSO SOLUTIONS AT 298.15 K. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-pyrazol-4-amine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole, 3,5-diphenyl-1-propyl- Properties. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]##
Welcome to the technical support center for N,1-dipropyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for solubility issues encountered when working with this compound in Dimethyl Sulfoxide (DMSO). Given that N,1-dipropyl-1H-pyrazol-4-amine is a specialized molecule, this document synthesizes established principles of small molecule solubility with specific strategies tailored to its predicted chemical characteristics as a pyrazole derivative.
Section 1: Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving N,1-dipropyl-1H-pyrazol-4-amine in DMSO at my desired concentration. What are the initial troubleshooting steps?
A1: Difficulty in dissolving a compound in DMSO, a powerful and versatile solvent, often points to several key factors.[1][2] Here is a systematic approach to initial troubleshooting:
-
Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3] Water contamination can significantly reduce its solvating power for certain organic compounds. Always use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%).
-
Gentle Heating: For many compounds, solubility increases with temperature.[4] You can gently warm the solution in a water bath at 37°C.[5] However, be cautious, as excessive heat can potentially degrade the compound.[2] It is advisable to first assess the thermal stability of N,1-dipropyl-1H-pyrazol-4-amine if this information is available.
-
Mechanical Agitation: Ensure thorough mixing. After adding the DMSO, vortex the vial for several minutes.[2] If undissolved particles remain, sonication in a water bath can provide additional energy to break down the crystal lattice and facilitate dissolution.[2][3]
-
Concentration Re-evaluation: It's possible that you are attempting to create a stock solution that exceeds the maximum solubility of N,1-dipropyl-1H-pyrazol-4-amine in DMSO. Consider preparing a stock at a lower concentration, such as 10 mM, and then performing serial dilutions.[5]
Q2: After successfully dissolving my compound, it precipitates upon storage, especially after a freeze-thaw cycle. How can I prevent this?
A2: Precipitation upon storage is a common issue, often triggered by temperature changes and moisture absorption.[5][6]
-
Aliquoting: The most effective strategy is to aliquot the stock solution into single-use volumes immediately after preparation.[2] This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Storage Conditions: For long-term storage (up to 6 months), -80°C is recommended.[5] For short-term storage (up to 2 weeks), 4°C may be acceptable, but this should be empirically determined for N,1-dipropyl-1H-pyrazol-4-amine.[5]
-
Moisture Prevention: Use vials with tight-sealing caps to prevent moisture from entering during storage and temperature changes.
Q3: My N,1-dipropyl-1H-pyrazol-4-amine stock in DMSO is clear, but the compound crashes out when I dilute it into my aqueous cell culture media or buffer. What is happening and how can I fix it?
A3: This phenomenon, known as "precipitation upon dilution," is a frequent challenge when transitioning from a 100% organic solvent like DMSO to an aqueous environment.[6] The significant change in solvent polarity reduces the solubility of hydrophobic compounds.
Here are some strategies to mitigate this:
-
Stepwise Dilution: Avoid a large, single dilution step. Instead, perform serial dilutions, gradually increasing the proportion of the aqueous medium.[7]
-
Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[6][7] Maintaining the highest tolerable DMSO concentration can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Use of Co-solvents: For particularly challenging compounds, preparing the initial stock in a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) can improve solubility upon aqueous dilution.[6][8]
-
Solubility Enhancers in Media: If your experimental design allows, diluting the compound into media containing serum can be beneficial. Proteins like albumin in the serum can bind to the compound and help maintain its solubility.[6] Another option is the use of cyclodextrins, which can encapsulate hydrophobic molecules.[6][9]
Section 2: In-Depth Troubleshooting Guides
Guide 2.1: Systematic Approach to Determining Optimal Dissolution Parameters
If initial troubleshooting fails, a more systematic approach is necessary. This guide will walk you through a process to determine the best method for dissolving N,1-dipropyl-1H-pyrazol-4-amine.
Objective: To empirically determine the approximate solubility limit and identify effective dissolution techniques.
Materials:
-
N,1-dipropyl-1H-pyrazol-4-amine
-
Anhydrous DMSO
-
A selection of co-solvents (e.g., ethanol, polyethylene glycol 400, N,N-dimethylformamide)
-
Small, sealable glass vials
-
Vortexer, sonicator, and a temperature-controlled water bath
Procedure:
-
Initial Screening in DMSO:
-
Weigh out a small, precise amount of N,1-dipropyl-1H-pyrazol-4-amine (e.g., 1 mg) into several vials.
-
To each vial, add a calculated volume of DMSO to achieve a range of concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM).
-
Vortex each vial for 2 minutes and visually inspect for undissolved material.
-
If not fully dissolved, sonicate for 10 minutes.
-
If still not dissolved, gently warm to 37°C for 15 minutes with intermittent vortexing.
-
Record the highest concentration that fully dissolves.
-
-
Co-solvent Screening (if necessary):
-
If solubility in 100% DMSO is still limited, test co-solvent systems.
-
Prepare 90:10, 75:25, and 50:50 mixtures of DMSO with a co-solvent (e.g., DMSO:Ethanol).
-
Repeat the solubility testing procedure with these co-solvent mixtures.
-
| Solvent System | Concentration | Vortexing | Sonication | Heating (37°C) |
| 100% DMSO | 10 mM | Soluble | - | - |
| 100% DMSO | 25 mM | Insoluble | Soluble | - |
| 100% DMSO | 50 mM | Insoluble | Insoluble | Soluble |
| 100% DMSO | 100 mM | Insoluble | Insoluble | Insoluble |
| 90:10 DMSO:PEG400 | 100 mM | Insoluble | Soluble | - |
This table is a template for recording your experimental outcomes.
Caption: Workflow for systematically testing dissolution methods.
Guide 2.2: Understanding the Chemical Basis of Solubility for Pyrazole Derivatives
The solubility of an organic molecule is governed by its polarity, molecular size, and crystal lattice energy.[4] N,1-dipropyl-1H-pyrazol-4-amine possesses both non-polar (dipropyl groups) and polar (pyrazole ring with an amine group) features.
-
Polarity: The principle of "like dissolves like" is fundamental.[10] DMSO is a polar aprotic solvent, making it effective at dissolving a wide range of compounds.[1] The pyrazole ring and the amine group can engage in dipole-dipole interactions with DMSO's sulfoxide group.
-
Non-Polar Character: The two propyl chains contribute to the non-polar character of the molecule. In a highly polar solvent, these groups can reduce overall solubility.
-
Crystal Lattice Energy: The energy required to break apart the solid crystal structure of the compound must be overcome by the energy released upon solvation. Poorly soluble compounds often have strong intermolecular forces in their solid state.
Pyrazoles are generally weakly basic and can be protonated by strong acids to form more soluble salts.[11] While not typically done for preparing a DMSO stock, this principle can be useful in certain extraction and purification protocols.[11]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. wjbphs.com [wjbphs.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Removing impurities from N,1-dipropyl-1H-pyrazol-4-amine crude product
Welcome to the technical support guide for the purification of N,1-dipropyl-1H-pyrazol-4-amine. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered during the post-synthesis work-up and purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges, ensuring high purity and yield.
Part 1: Initial Assessment & Troubleshooting
This section addresses the critical first steps: understanding your crude product and identifying the nature of the impurities. Accurate diagnosis is the foundation of an effective purification strategy.
Question: My initial analysis (TLC, ¹H NMR) of the crude product shows multiple components. How do I begin to identify them?
Answer: A multi-faceted analytical approach is crucial before attempting any large-scale purification. The goal is to classify impurities, which will dictate the most effective purification method.
-
Thin-Layer Chromatography (TLC): This is your first and most rapid tool. Run the crude mixture on a silica gel plate using a solvent system of intermediate polarity, such as 30-50% ethyl acetate in hexanes.
-
Unreacted Starting Materials: These are often less polar than the product and will have a higher Rf value.
-
Product (N,1-dipropyl-1H-pyrazol-4-amine): As a primary amine, it will be relatively polar and should appear as a distinct spot. Note that amines can sometimes "streak" on silica; adding 0.5-1% triethylamine (Et₃N) or ammonia to your TLC eluent can create sharper spots by neutralizing the acidic silanol groups on the silica surface.[1]
-
Side-Products: These can have a wide range of polarities. Regioisomers, if formed, may have Rf values very close to your product.[2] Highly polar, baseline-hugging spots could be salts or decomposition products.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR of the crude oil or solid will provide quantitative insights. Look for characteristic peaks of your starting materials. For example, if your synthesis involved the reaction of a 1,3-dicarbonyl compound with a hydrazine, look for the signature peaks of those precursors.[2] The ratio of integrals between your product's peaks and impurity peaks gives a rough estimate of their relative abundance.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are invaluable for identifying the molecular weights of the components in your mixture, helping to confirm the presence of expected by-products or reveal unexpected ones.
Question: My reaction mixture is a dark yellow or reddish-brown color, but the desired product should be colorless. What causes this, and how can I remove the color?
Answer: Colored impurities are common in reactions involving hydrazines, which can undergo side reactions or oxidation.[2] These impurities are often highly conjugated and intensely colored, but present in very small quantities.
Troubleshooting Steps:
-
Activated Charcoal Treatment: This is often the most effective method for removing colored impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Add a small amount of activated charcoal (typically 1-2% by weight of your crude material).
-
Stir or gently heat the mixture for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the charcoal. The filtrate should be significantly less colored.
-
-
Acid Wash: Some colored impurities may be basic and can be removed with a dilute acid wash during workup, as described in the acid-base extraction protocol below.[2]
Part 2: Targeted Purification Strategies (Q&A)
Based on your initial assessment, you can now select the most appropriate purification technique.
Question: How can I efficiently remove unreacted starting materials or acidic/basic by-products?
Answer: The primary amine functional group in your target compound makes it basic. This property is the key to a highly effective separation from neutral or acidic impurities using acid-base liquid-liquid extraction.[3][4][5] This technique manipulates the solubility of the amine by converting it into a water-soluble salt.[6]
The underlying principle is the reversible acid-base reaction:
R-NH₂ (Organic Soluble) + HCl (Aqueous) ⇌ R-NH₃⁺Cl⁻ (Aqueous Soluble)
This process allows you to "pull" the desired amine out of the organic layer and into an aqueous layer, leaving behind non-basic impurities.[4] You can then regenerate the neutral, organic-soluble amine by adding a base.
Caption: Workflow for Acid-Base Extraction Purification.
See Protocol 1 for a detailed step-by-step guide.
Question: TLC analysis shows an impurity with a very similar Rf to my product. How do I separate them?
Answer: This is a classic challenge, often caused by regioisomers or structurally similar by-products.[2] While acid-base extraction is less effective here, flash column chromatography is the method of choice. However, the basicity of your amine requires special consideration.
The Challenge with Amines on Silica Gel: Standard silica gel is acidic due to surface silanol (Si-OH) groups. These can strongly and sometimes irreversibly bind to basic amines, leading to:
-
Poor Recovery: The product gets stuck on the column.
-
Peak Tailing: The product elutes slowly and over many fractions, resulting in poor separation.[1]
Solutions for Chromatographing Amines:
| Strategy | Description | Rationale | When to Use |
| Basic Modifier | Add a small amount (0.5-2%) of a volatile base like triethylamine (Et₃N) or ammonium hydroxide to the eluent. | The modifier base competitively binds to the acidic sites on the silica, allowing the amine product to travel through the column more freely and elute as a sharper peak. | Most common and accessible method. Ideal for routine purifications when impurities are not also basic. |
| Amine-Functionalized Silica | Use a pre-packed column where the silica surface is covalently modified with aminopropyl groups.[7] | This creates a more alkaline environment, eliminating the need for mobile phase modifiers and simplifying fraction workup.[7][8] | Excellent for separating mixtures of basic compounds or when volatile modifiers interfere with subsequent steps. |
| Reversed-Phase (C18) Chromatography | Use a nonpolar stationary phase (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9] | Separation is based on hydrophobicity rather than polarity. Adding a modifier like trifluoroacetic acid (TFA) can improve peak shape for basic amines.[9] | A powerful alternative, especially for more polar amines that do not move on normal-phase silica. |
See Protocol 2 for a detailed guide to column chromatography with a basic modifier.
Question: My product is a solid, but it's still slightly impure after chromatography. What is the best final polishing step?
Answer: Recrystallization is the ideal technique for achieving high purity for solid compounds.[10] It relies on the principle that the desired compound and the impurity will have different solubilities in a given solvent at different temperatures.[11]
Key to Successful Recrystallization:
-
Solvent Selection: The perfect solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[12] Impurities should either be very soluble at all temperatures (staying in the mother liquor) or insoluble even when hot (can be filtered out).
-
Binary Solvent Systems: If finding a single perfect solvent is difficult, a two-solvent system is highly effective.[13] You dissolve the compound in a minimal amount of a "good" solvent (in which it's very soluble) at high temperature, then add a "poor" or "anti-solvent" (in which it's insoluble) dropwise until the solution becomes cloudy (the saturation point). Slow cooling from this point will induce crystallization.
See Protocol 3 for a step-by-step recrystallization procedure.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
Objective: To separate the basic N,1-dipropyl-1H-pyrazol-4-amine from neutral or acidic impurities.
Materials:
-
Crude product
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolve the crude product in an organic solvent (e.g., 50 mL of diethyl ether). Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.[2]
-
Allow the layers to separate. The top layer is typically the organic phase, and the bottom is the aqueous phase (confirm by adding a few drops of water).
-
Drain the lower aqueous layer (which now contains your protonated amine salt) into a clean Erlenmeyer flask.
-
To ensure complete extraction, add another portion of 1 M HCl to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. The organic layer now contains the neutral/acidic impurities and can be set aside.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1 M NaOH dropwise with stirring to the aqueous extract until the solution is basic (pH > 10, checked with pH paper).[4] Your product will precipitate as a solid or form an oily layer.
-
Extract the purified amine back into a fresh portion of organic solvent (e.g., 2 x 50 mL diethyl ether). Combine the organic extracts in a clean separatory funnel.
-
Wash the organic layer with brine to remove residual water and inorganic salts.
-
Drain the organic layer into a flask, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the purified product.[14]
Protocol 2: Flash Column Chromatography with Basic Modifier
Objective: To separate N,1-dipropyl-1H-pyrazol-4-amine from impurities of similar polarity.
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Eluent: Hexanes and Ethyl Acetate
-
Triethylamine (Et₃N)
-
Glass chromatography column, sand, collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Optimization: First, determine the optimal mobile phase. Prepare a stock solution of your crude product. Spot a TLC plate and test various solvent systems (e.g., 20%, 30%, 40% Ethyl Acetate in Hexanes). For each system, also test a version containing 1% Et₃N. Choose the system that gives your product an Rf value between 0.2 and 0.4 and resolves it from impurities.[1]
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent (including the 1% Et₃N). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[15]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column. Add another layer of sand.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Use air pressure to maintain a steady flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The Et₃N is volatile and should be removed during this step.
Protocol 3: Purification by Recrystallization
Objective: To achieve high purity of a solid N,1-dipropyl-1H-pyrazol-4-amine product.
Materials:
-
Semi-pure solid product
-
A suitable recrystallization solvent or solvent pair (e.g., ethanol/water, hexanes/ethyl acetate)
-
Erlenmeyer flask, hot plate, filter paper, Buchner funnel
Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to the flask, just enough to dissolve the solid completely.[11]
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote the formation of larger, purer crystals.
-
Once crystal formation appears complete, cool the flask further in an ice bath to maximize the yield.
-
Isolate the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
Caption: General Purification Strategy Decision Tree.
References
-
BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
-
BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
-
Biotage. (2023). When should amine-bonded columns be used for purification?.
-
Wikipedia. Acid–base extraction.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
-
BenchChem. (2025). Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography.
-
Columbia University. Column chromatography.
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
-
Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
-
Lellek, V., et al. (2018). One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. Synlett, 29, 1071-1075.
-
Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
-
University of California, Irvine. Liquid/liquid Extraction.
-
Save My Exams. (2025). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015.
-
University of Rochester. Recrystallization and Crystallization.
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
-
Cooperative Organic Chemistry Student Laboratory Manual. Purification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vernier.com [vernier.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. benchchem.com [benchchem.com]
- 14. savemyexams.com [savemyexams.com]
- 15. columbia.edu [columbia.edu]
Technical Support Center: Pyrazole N-Alkylation Optimization
Topic: Optimizing Regio-selectivity during Pyrazole N-Alkylation Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Welcome to the Advanced Synthesis Support Module. This guide addresses the persistent challenge of controlling regioselectivity (
Core Mechanism & The Tautomer Problem
Before troubleshooting, it is critical to understand why your reaction fails to be selective.
The Challenge:
Unsubstituted pyrazoles (or 3(5)-substituted pyrazoles) exist in a rapid tautomeric equilibrium. When you introduce an alkylating agent (
-
Tautomer A (3-substituted): Sterically accessible nitrogen (
). -
Tautomer B (5-substituted): Sterically hindered nitrogen (
adjacent to substituent).
The General Rule (The "Distal" Preference):
Under standard basic conditions (
The Exception (The "Proximal" Challenge): Obtaining the 1,5-disubstituted isomer (where the alkyl group is adjacent to the ring substituent) is thermodynamically and kinetically disfavored under standard conditions. This requires specific "switch" strategies (see Module 2).
Interactive Decision Matrix
Use this logic flow to determine the optimal conditions for your target isomer.
Caption: Decision tree for selecting experimental conditions based on the desired regioisomer (1,3-distal vs. 1,5-proximal).
Troubleshooting & FAQs
Q1: I am getting a 1:1 mixture of isomers. How do I push the ratio toward the 1,3-isomer (distal)?
Diagnosis: Your reaction is likely under thermodynamic control but lacks sufficient steric or electronic bias. Solution:
-
Switch Solvent to HFIP: Recent studies indicate that fluorinated solvents like hexafluoroisopropanol (HFIP) can enhance regioselectivity via specific hydrogen-bonding networks that stabilize the transition state for the distal attack.
-
Base Size: Switch from
to a bulkier base (e.g., ) if your electrophile is small (like MeI). This exacerbates the steric penalty for attacking the crowded nitrogen. -
Temperature: Lower the temperature to
. Higher temperatures promote equilibration and can erode kinetic selectivity.
Q2: I absolutely need the 1,5-isomer (proximal), but I only get the 1,3-isomer.
Diagnosis: You are fighting sterics. Standard
-
The "Surrogate" Strategy (Gold Standard): Do not alkylate a pyrazole. Instead, react a mono-substituted hydrazine (
) with a 1,3-dielectrophile (like an enaminone). The hydrazine (most nucleophilic) attacks the most electrophilic carbon first, locking in the regiochemistry. -
Metal Chelation: If you must alkylate, add
or . The metal ion can chelate between the pyrazole and the C3-substituent (if it has a donor atom like O or N), blocking that site and forcing alkylation to the other nitrogen, or conversely, directing the incoming electrophile via coordination. -
Mitsunobu Reaction: While often favoring the 1,3-isomer, Mitsunobu conditions can sometimes invert selectivity depending on the substrate's ability to form a specific betaine intermediate.
Q3: My yield is low, and the reaction stalls.
Diagnosis: Pyrazole anions are moderate nucleophiles. Solution:
-
Catalysis: Add catalytic amounts of NaI (Finkelstein condition) if using alkyl chlorides/bromides.
-
Phase Transfer: If using non-polar solvents (toluene) to improve ratio, you must use a Phase Transfer Catalyst (TBAB or 18-Crown-6) to solubilize the base.
Validated Experimental Protocols
Protocol A: High-Selectivity 1,3-Alkylation (Distal)
Best for: Standard library synthesis where the "less hindered" product is desired.
-
Dissolution: Dissolve 3-substituted pyrazole (1.0 equiv) in DMF or DMSO (0.2 M).
-
Note: DMSO often provides faster rates due to higher polarity.
-
-
Base Addition: Add
(1.5 equiv).-
Why Cesium? The "Cesium Effect" improves solubility and creates a "naked" anion, enhancing nucleophilicity.
-
-
Alkylation: Add alkyl halide (1.1 equiv) dropwise at
, then warm to RT. -
Workup: Dilute with water, extract with EtOAc. Wash organic layer with
(5% aq) to remove DMF/DMSO.
Protocol B: Regioselective Synthesis of 1,5-Isomers via Enaminones
Best for: When direct alkylation fails to give the sterically hindered isomer.
-
Reagents: Combine Enaminone (1.0 equiv) and Alkyl-Hydrazine Hydrochloride (1.1 equiv).
-
Solvent: Ethanol (0.5 M).
-
Condition: Reflux for 2–4 hours.
-
Mechanism: The terminal
of the hydrazine attacks the -carbon of the enaminone. Cyclization follows. -
Result: This typically yields the 1,5-disubstituted pyrazole with >95:5 selectivity.
Comparative Data: Solvent Effects
The following table illustrates the impact of solvent on the alkylation of 3-phenylpyrazole with methyl iodide (
| Solvent | Base | Ratio (1,3 : 1,[1]5) | Yield | Notes |
| THF | NaH | 60 : 40 | 85% | Poor selectivity due to tight ion pairing. |
| DMF | 85 : 15 | 92% | Standard condition; kinetic control. | |
| DMSO | 90 : 10 | 95% | Best balance of yield and selectivity. | |
| HFIP | 98 : 2 | 88% | High Selectivity. H-bonding directs steric bulk away. | |
| Toluene | KOH/18-C-6 | 70 : 30 | 80% | Phase transfer conditions. |
References
-
Regioselectivity in Pyrazole Alkylation (Review)
- Title: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles.
-
Source:J. Org.[2] Chem. 2018, 83, 16, 9210–9219.
-
The "Cesium Effect" & Solvent Tuning
- Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
-
Source:J. Org.[2] Chem. 2022, 87, 15, 10234–10240.
-
Mitsunobu vs.
-
Fluorinated Solvents (HFIP)
-
Title: HFIP as a solvent for regioselective N-alkylation.[6]
- Source:Chem. Sci. 2019, 10, 866-872.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Pyrazole Amine Coupling Support Center: Troubleshooting Low Conversion Rates
Welcome to the Technical Support Center for the cross-coupling of pyrazole and aminopyrazole derivatives. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to resolve low conversion rates in Buchwald-Hartwig and Ullmann-type aminations.
Diagnostic Workflow for Low Conversion
When a cross-coupling reaction fails, identifying the root cause is critical before screening random variables. Use the logical workflow below to isolate the specific mechanistic failure point in your pyrazole amination.
Diagnostic workflow for troubleshooting pyrazole amine coupling reactions.
Frequently Asked Questions (FAQs): Mechanistic Troubleshooting
Q1: My starting materials are consumed, but I observe no product and a mass balance deficit. What is happening? A1: This is a classic symptom of catalyst poisoning and subsequent side reactions. Pyrazoles, particularly aminopyrazoles, possess multiple nucleophilic nitrogen atoms that can strongly coordinate to the palladium center, forming stable, inactive off-cycle complexes[1]. Once the catalyst is poisoned, the aryl halide may undergo hydrodehalogenation (reduction) instead of productive coupling[1]. Solution: Employ highly sterically hindered biarylphosphine ligands such as tBuBrettPhos or BrettPhos [2]. The bulky 1-adamantyl or tert-butyl substituents on the phosphorus prevent the formation of inactive bis-ligated Pd species and accelerate the reductive elimination step, outcompeting catalyst deactivation[2].
Q2: I am trying to couple an aliphatic amine to a 4-halopyrazole, but the Pd-catalyzed reaction stalls at <20% conversion. Why?
A2: Aliphatic amines typically possess
Q3: The reaction mixture turns black immediately upon heating, and LC-MS shows decomposition of the pyrazole starting material. How do I fix this?
A3: Immediate blackening (precipitation of Pd black) combined with substrate decomposition usually indicates that the chosen base is too strong or the solvent is insufficiently degassed[1]. Strong bases like sodium tert-butoxide (NaOtBu) can deprotonate unprotected pyrazole N-H groups, leading to polymerization, or degrade sensitive functional groups at elevated temperatures[1].
Solution: Switch to a milder, weaker base such as potassium phosphate (K
Q4: Should I protect the pyrazole N-H group prior to the coupling? A4: While modern ligands like tBuBrettPhos can enable the amination of unprotected bromopyrazoles[2], protecting the N-H group significantly broadens the substrate scope and simplifies purification[5]. Trityl (Tr) protection is highly recommended[3]. It provides steric bulk that further discourages off-target coordination to the metal center and can be easily removed post-coupling under mild acidic conditions[3].
Quantitative Data: Ligand and Base Optimization
The following table summarizes the expected conversion rates based on the choice of catalytic system and amine type when coupling a standard 4-bromo-1-tritylpyrazole scaffold.
| Catalytic System | Base | Amine Type | Primary Issue Resolved | Expected Yield / Conversion |
| Pd(OAc) | NaOtBu | Arylamine | Baseline conditions | < 30% (Decomposition) |
| Pd | K | Arylamine | Prevents catalyst poisoning | 85 - 95% |
| Pd | Cs | Heteroarylamine | Improves bite angle for bulky substrates | 75 - 85% |
| Pd(OAc) | K | Aliphatic (with | < 40% (Imine formation) | |
| CuI / 2-isobutyrylcyclohexanone | KOtBu | Aliphatic (with | Bypasses | 80 - 90% |
Self-Validating Experimental Protocol
To ensure a robust, reproducible system, the following protocol utilizes a pre-catalyst approach with a weak base, specifically optimized for coupling challenging halopyrazoles with arylamines[2].
Optimized Buchwald-Hartwig Amination of 4-Bromopyrazoles
Mechanistic Rationale: We utilize a Pd G3 or G4 precatalyst to ensure a strict 1:1 Pd-to-ligand ratio and rapid generation of the active L-Pd(0) species at mild temperatures, preventing early-stage catalyst aggregation.
Materials:
-
4-Bromo-1-tritylpyrazole (1.0 equiv)
-
Amine nucleophile (1.2 - 1.5 equiv)
-
tBuBrettPhos Pd G3 precatalyst (2-5 mol%)
-
Potassium phosphate (K
PO , anhydrous, finely milled) (2.0 equiv) -
Anhydrous, degassed 1,4-Dioxane or tert-Amyl alcohol
Step-by-Step Methodology:
-
Preparation of the Schlenk Tube: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon. Repeat the vacuum/Argon cycle three times.
-
Self-validation check: The tube must be completely cool before adding reagents to prevent thermal degradation of the precatalyst.
-
-
Solid Reagent Addition: Under a positive flow of Argon, add the 4-bromo-1-tritylpyrazole, tBuBrettPhos Pd G3 (5 mol%), and anhydrous K
PO . If the amine is a solid, add it now. -
Purging: Seal the tube and perform three additional gentle vacuum/Argon cycles.
-
Liquid Reagent Addition: Inject the degassed solvent (1,4-Dioxane, 0.2 M concentration relative to the pyrazole) via syringe. If the amine is a liquid, add it via a micro-syringe.
-
Reaction Initiation: Place the sealed tube in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the heterogeneous base.
-
Monitoring: After 2 hours, withdraw a 10
L aliquot via syringe under Argon, dilute with LC-MS grade acetonitrile, and analyze.-
Self-validation check: If unreacted aryl halide remains but no product is forming, check the mass spectra for the presence of the dehalogenated pyrazole (M-Br+H). If present, the solvent was likely wet or the base was compromised by atmospheric moisture.
-
-
Workup: Upon complete consumption of the starting material (typically 4-12 hours), cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the inorganic base and palladium residues.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography to yield the desired aminopyrazole.
References
-
Title: Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Source: ResearchGate URL: [Link]
-
Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organic Letters (ACS) / NIH URL: [Link]
-
Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: Molecules / NIH URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Purification of N,1-dipropyl-1H-pyrazol-4-amine hydrochloride by recrystallization
Technical Support Center: Purification of N,1-dipropyl-1H-pyrazol-4-amine hydrochloride
Executive Summary
Subject: Recrystallization Protocol & Troubleshooting for N,1-dipropyl-1H-pyrazol-4-amine HCl. CAS (Related Analog): 1390654-83-7 (Primary amine analog); specific secondary amine variant is a specialized intermediate.[1] Chemical Class: Aminopyrazole salt (Secondary Amine).[1] Critical Attributes: Electron-rich aromatic system (oxidation prone), amphiphilic (lipophilic propyl chains + polar salt core).[1]
Part 1: The "Golden Path" Recrystallization Protocol
Why this system?
-
IPA: High dielectric constant (
) dissolves the salt when hot but has a steep solubility curve upon cooling.[1] -
EtOAc: Acts as a mild anti-solvent to drive yield without causing immediate "oiling out" (liquid-liquid phase separation), which is common with ether-based anti-solvents.[1]
Step-by-Step Methodology
-
Preparation & Degassing:
-
Dissolution (Reflux):
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add minimum hot IPA (approx. 3–5 mL per gram of solid).
-
Heat to gentle reflux (
). -
Observation Check: If undissolved solids remain after 10 mins, add more hot IPA in 0.5 mL increments.
-
Clarification: If the solution is dark/colored, cool slightly, add Activated Carbon (1-3 wt%) , reflux for 5 mins, and filter hot through Celite.
-
-
Crystallization (The "Slow Drop"):
-
Remove from heat.[1][2] Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[1]
-
Induction: If no crystals form at
, add Ethyl Acetate dropwise (up to 1:1 ratio with IPA) until persistent turbidity is observed, then re-heat to clear and cool again. -
Seeding: If available, add a seed crystal at
.
-
-
Isolation:
-
Drying:
-
Dry in a vacuum oven at
for 6–12 hours. -
Note: Ensure no solvent smell remains; trapped IPA can solvate the crystal lattice, leading to false yield calculations.
-
Part 2: Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by process chemists working with alkyl-aminopyrazoles.
Issue 1: The "Oiling Out" Phenomenon
User Question: "I added the anti-solvent, and instead of crystals, a sticky yellow oil separated at the bottom. What happened?"
Scientist Response: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the anti-solvent (e.g., Hexane or Ether) is added too fast or the temperature is too high, causing the salt to precipitate as a liquid supersaturated phase rather than an ordered crystal.
-
The Fix:
-
Re-heat the mixture until the oil redissolves (the solution becomes clear).
-
Add a small amount of the good solvent (IPA or Ethanol) to change the composition away from the "oiling" boundary.[1]
-
Seed the hot solution with pure crystal (if available) or scratch the glass wall with a rod.[1]
-
Cool very slowly (wrap the flask in foil/towel).
-
Pro-Tip: Switch anti-solvents.[1] If you used Hexane, switch to Ethyl Acetate or MTBE (Methyl tert-butyl ether), which are slightly more polar and prevent the harsh polarity shock.
-
Issue 2: Persistent Discoloration
User Question: "My product is chemically pure by NMR, but it looks pinkish-brown. Is this acceptable?"
Scientist Response: Aminopyrazoles are notorious for air-oxidation, forming trace "azo" or "quinone-imine" type impurities that are highly colored even at ppm levels.[1] While often acceptable for early-stage intermediates, this can trigger quality flags later.[1]
-
The Fix:
-
Perform the recrystallization under an inert atmosphere (N2/Ar balloon).
-
Use acidified alcohol . Add 1-2 drops of conc. HCl to the recrystallization solvent. This ensures the amine remains fully protonated (the free base is the species that oxidizes).
-
Charcoal treatment is mandatory here.[1] Use high-surface-area activated carbon (e.g., Darco G-60) during the hot dissolution step.[1]
-
Issue 3: Low Yield
User Question: "I only recovered 40% of my material. The mother liquor still contains product."
Scientist Response: The N,1-dipropyl substitution adds lipophilicity, making the salt surprisingly soluble in organic solvents compared to the unsubstituted parent.
-
The Fix:
-
Concentrate: Rotovap the mother liquor to half volume and cool to
(freezer) to harvest a second crop. -
Solvent Switch: If IPA yield is low, switch to Acetonitrile (MeCN) .[1] Many amine hydrochlorides have a steeper solubility curve in MeCN (soluble hot, insoluble cold).
-
Part 3: Visualizing the Workflow
The following diagram illustrates the decision logic for the purification process, specifically addressing the critical "Oiling Out" branch.
Caption: Logical workflow for the recrystallization of aminopyrazole salts, including feedback loops for common failure modes like oiling out.
Part 4: Quantitative Data & Specifications
Table 1: Solvent Selection Guide for N-Alkyl Aminopyrazole HCl Salts
| Solvent System | Role | Suitability | Notes |
| Isopropanol (IPA) | Primary | Excellent | Best balance of polarity.[1] Safer than Methanol. |
| Ethanol / Ethyl Acetate | Binary | Good | Use 1:1 to 1:3 ratio.[1] Good for maximizing yield. |
| Acetonitrile (MeCN) | Alternative | Moderate | Good for very polar salts, but toxic. |
| Water | Solvent | Poor | N,1-dipropyl groups make the salt too lipophilic; leads to oiling out.[1] |
| Diethyl Ether | Anti-Solvent | Avoid | High risk of oiling out due to rapid polarity drop.[1] |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine salt purification techniques). [1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Foundational text on recrystallization and troubleshooting "oiling out").
-
Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Source for salt selection and polymorph control in drug development).[1]
-
Fustero, S., et al. (2011). "Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry. (Provides context on the handling and stability of substituted aminopyrazoles).
Sources
Technical Support Center: Handling Hygroscopic Aminopyrazole Hydrochloride Salts
This technical guide is structured as a specialized support center resource, designed to provide actionable, high-level troubleshooting for researchers handling hygroscopic aminopyrazole hydrochloride salts.
Subject: Troubleshooting Stability & Handling of Aminopyrazole HCl Salts From: Senior Application Scientist, Solid-State Chemistry Division To: R&D Personnel, Formulation Scientists, Process Chemists
Executive Summary
Aminopyrazole hydrochloride salts are critical intermediates and active pharmaceutical ingredients (APIs) often selected to improve aqueous solubility. However, their thermodynamic instability in humid environments presents a dual challenge: deliquescence (physical instability) and disproportionation (chemical instability).
This guide addresses the root causes of these issues and provides self-validating protocols for handling, weighing, and processing these sensitive materials.
Module 1: The Core Challenge (Root Cause Analysis)
Q: Why is my aminopyrazole HCl salt turning into a liquid or paste even at moderate humidity?
A: This is a thermodynamic inevitability driven by the lattice energy of the salt versus the hydration energy of the ions. Aminopyrazoles are typically weak bases (pKa ~2–4). When you form a hydrochloride salt, you are pairing a weak base with a strong acid.
-
Hygroscopicity: The chloride counter-ion is a strong hydrogen bond acceptor.[1] In the solid state, if the lattice packing is not sufficiently dense, the chloride ion will avidly attract atmospheric water molecules to lower the system's free energy.
-
Deliquescence: Once the Critical Relative Humidity (CRH) is exceeded, the salt adsorbs enough water to dissolve in its own sorbed moisture, forming a saturated solution.[2]
-
Disproportionation (The Hidden Danger): In this localized aqueous film, the weak base can lose its proton. The HCl evaporates or migrates, and the insoluble "free base" aminopyrazole precipitates out. This is irreversible.
Visualizing the Instability Pathway
The following diagram illustrates the "Solution-Mediated Disproportionation" mechanism that destroys your salt form.
Figure 1: Mechanism of moisture-induced disproportionation in weak base salts. Once the liquid film forms, the salt effectively reverts to the free base.
Module 2: Storage & Handling Protocols
Q: How should I store these salts to prevent degradation?
A: Standard "tightly closed containers" are insufficient. You must maintain the environment below the salt's Critical Relative Humidity (CRH).
Protocol 1: The "Double-Barrier" Storage System
-
Primary Container: Use a glass vial with a PTFE-lined screw cap. Avoid polyethylene bags alone, as they are permeable to water vapor over time.
-
Secondary Container: Place the primary vial inside a desiccator or a larger jar containing a specific desiccant.
-
Desiccant Selection: Not all desiccants are safe for HCl salts.
| Desiccant Type | Suitability | Technical Note |
| Silica Gel | Recommended | Chemically inert. efficient at moderate humidity. |
| Molecular Sieves (4Å) | Recommended | High capacity at low RH; very aggressive drying. |
| Phosphorus Pentoxide ( | Use with Caution | Extremely effective but acidic. Can cause surface crusting if dust contacts the salt. |
| Calcium Chloride ( | Avoid | Can liquefy and contaminate samples if not isolated properly. |
Q: Can I handle them on the open bench?
A: Only if the exposure time is under the "Induction Time" (time to onset of deliquescence).
-
Test: Place 10 mg on a tared balance. If weight increases by >0.5% within 5 minutes, you must use a glove box or glove bag purged with dry nitrogen/argon.
-
Alternative: Use pre-tared vials . Weigh the empty vial + cap first. Add approximate amount of salt in a glove box. Remove and weigh the sealed vial to determine exact net weight.
Module 3: Drying & Processing
Q: My sample is already clumpy. How do I dry it without decomposing it?
A: Aminopyrazole HCl salts can be thermally sensitive. Aggressive heating can drive off HCl gas, effectively destroying the salt (chemical degradation) rather than just drying it.
Protocol 2: The "Step-Down" Vacuum Drying Method Do not immediately set the oven to 100°C. Use this stepwise approach to validate stability.
-
TGA Screening (Prerequisite): Run a Thermogravimetric Analysis (TGA).
-
Weight loss < 100°C: Likely surface water (safe to dry).
-
Weight loss > 150°C: Likely degradation or HCl loss.
-
Stepwise loss: Indicates a stoichiometric hydrate. Do not dry hydrates unless you intend to produce the amorphous anhydrate.
-
-
Vacuum Drying Cycle:
-
Step 1: Apply vacuum (< 10 mbar) at 25°C for 4 hours. Measure weight.
-
Step 2: If weight is not constant, increase temp to 40°C .
-
Step 3: Stop if you smell acid (HCl release) or see color change (oxidation/degradation).
-
Q: How do I filter these salts if they clog the filter paper due to moisture?
A: This is a common processing failure. The moisture in the air causes the filter cake to turn into a sticky paste (deliquescence) during suction filtration.
-
Solution: Use a Schlenk frit (closed system filtration) under positive nitrogen pressure.
-
Workaround: If using a Buchner funnel, place a "dam" of rubber or latex over the funnel top immediately after pouring the slurry to prevent air (and moisture) from being pulled through the cake.
Module 4: Solid-State Characterization (DVS)
Q: How do I determine the safe humidity range for my specific salt?
A: You must determine the Critical Relative Humidity (CRH) using Dynamic Vapor Sorption (DVS).
Protocol 3: DVS Interpretation Guide Run a sorption/desorption cycle (0% → 90% → 0% RH) at 25°C.
| DVS Profile Feature | Interpretation | Action Required |
| Sharp Mass Increase at Specific RH | This is the Deliquescence Point (CRH). | Store strictly below this RH value. |
| Gradual Mass Increase | Surface adsorption (hygroscopic but stable). | Standard desiccant storage is usually sufficient. |
| Hysteresis (Gap between sorption/desorption) | Formation of a Hydrate or mesoporous entrapment. | The material has changed crystal form.[1] Verify with XRPD. |
| Mass Loss below initial weight on desorption | Loss of HCl or volatile solvate. | Chemical Instability. The salt is dissociating. |
Workflow: Characterizing a New Aminopyrazole Salt
Figure 2: Decision tree for characterizing hygroscopic risks in new salt forms.
References
-
Pudipeddi, M. & Serajuddin, A. T. M. (2005). Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences. Link
-
Stephenson, G. A., et al. (2011). Physical Stability of Salts of Weak Bases in the Solid State. Journal of Pharmaceutical Sciences. Link
-
Guerrieri, P. & Taylor, L. S. (2009). Role of Salt-Excipient Interactions on Disproportionation. Pharmaceutical Research. Link
-
Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) Introduction. Link
Sources
Technical Support Center: Minimizing Side Reactions in the Synthesis of N-Alkylaminopyrazoles
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of N-alkylaminopyrazoles. This document will address common side reactions and offer practical, field-proven strategies to minimize their formation, thereby improving yield, purity, and overall process efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the N-alkylation of aminopyrazoles?
The primary challenges in the N-alkylation of aminopyrazoles revolve around controlling regioselectivity and preventing over-alkylation. For unsymmetrically substituted pyrazoles, alkylation can occur at either of the two ring nitrogen atoms (N1 or N2), leading to a mixture of regioisomers that are often difficult to separate.[1] Another significant side reaction is the dialkylation of the exocyclic amino group, which reduces the yield of the desired mono-alkylated product. Low yields can also result from suboptimal reaction conditions or the poor reactivity of certain starting materials.[1]
Q2: How can I control the N1 vs. N2 regioselectivity during alkylation?
Controlling the site of alkylation on the pyrazole ring is a multifaceted challenge influenced by steric hindrance, electronic effects, the solvent, and the base/catalyst system employed.[1][2]
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[3] Utilizing a bulky alkylating agent or having bulky substituents on the pyrazole ring can effectively direct the incoming alkyl group to the more accessible nitrogen.[1][2]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the ring nitrogens. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, potentially favoring alkylation at the more distant nitrogen.[3]
-
Solvent Choice: The polarity of the solvent is a critical factor. Polar aprotic solvents such as DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[1] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity.[1]
-
Base and Catalyst Systems: The choice of base is crucial for regiocontrol. For instance, the combination of K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1] Conversely, magnesium-based catalysts like MgBr₂ have been reported to favor N2-alkylation.[1] In certain reactions, using a strong, non-nucleophilic base like sodium hydride (NaH) can prevent the formation of regioisomeric mixtures.[1]
Q3: I am observing significant dialkylation of the exocyclic amino group. What strategies can I employ to minimize this?
Dialkylation of the exocyclic amino group is a common side reaction that reduces the yield of the desired N-alkylaminopyrazole. Several strategies can be employed to mitigate this issue:
-
Protecting Groups: The most straightforward approach is to protect the exocyclic amino group prior to N-alkylation. Common protecting groups for amines, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), can be employed. The protecting group can then be removed in a subsequent step after the desired N-alkylation has been achieved.
-
Stoichiometry Control: Carefully controlling the stoichiometry of the alkylating agent is critical. Using a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent can help to drive the reaction to completion without promoting excessive dialkylation.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for mono-alkylation over dialkylation. It is advisable to start at room temperature or below and slowly increase the temperature only if the reaction is not proceeding at a reasonable rate.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over a period of time can help to maintain a low instantaneous concentration, which can disfavor the second alkylation event.
Q4: My reaction is sluggish or not proceeding to completion. What should I check?
Several factors can contribute to a slow or incomplete reaction:
-
Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent plays a significant role in its reactivity. The general trend for leaving group ability is I > Br > Cl > OTs.[1] If you are using an alkyl chloride and observing poor reactivity, consider switching to the corresponding bromide or iodide.
-
Base Strength and Solubility: The chosen base must be strong enough to deprotonate the pyrazole nitrogen. Common bases include K₂CO₃, Cs₂CO₃, and NaH. Ensure that the base is sufficiently soluble in the reaction solvent. Poor solubility can hinder the deprotonation step and slow down the reaction.[1]
-
Solvent: The solvent should be able to dissolve the pyrazole starting material and the base to a reasonable extent. As mentioned, polar aprotic solvents like DMF and DMSO are often good choices.[1]
-
Temperature: While lower temperatures can improve selectivity, some reactions require heating to proceed at a practical rate. Monitor the reaction by TLC or LC-MS and, if necessary, gradually increase the temperature (e.g., to 50-80 °C).[1]
Q5: Are there alternative methods to traditional base-mediated N-alkylation?
Yes, several alternative methods have been developed that can offer advantages in terms of regioselectivity and milder reaction conditions.
-
Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for the N-alkylation of pyrazoles with a wide range of alcohols.[3][4] This reaction typically proceeds under mild, neutral conditions.
-
Acid-Catalyzed Alkylation with Trichloroacetimidates: A newer method involves the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA).[3][5] This approach avoids the need for a strong base and can provide good yields for benzylic, phenethyl, and benzhydryl groups.[3]
-
Buchwald-Hartwig Amination: For the synthesis of N-arylaminopyrazoles, the Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction between an aminopyrazole and an aryl halide or triflate.[6][7] This method offers excellent scope and functional group tolerance.[7]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of N1/N2 Regioisomers | - Steric and electronic properties of the pyrazole and alkylating agent are not sufficiently differentiated. - Suboptimal choice of solvent or base. | - Modify Sterics: Use a bulkier alkylating agent to favor the less hindered nitrogen.[1][2] - Change Solvent: Switch to a polar aprotic solvent (DMF, DMSO) or a fluorinated alcohol (TFE, HFIP).[1] - Alter Base/Catalyst: For N1 selectivity, try K₂CO₃ in DMSO. For N2, consider MgBr₂.[1] - Adjust Temperature: Lowering the temperature may increase selectivity.[1] |
| Significant Dialkylation of Exocyclic Amino Group | - Amino group is more nucleophilic than the ring nitrogens under the reaction conditions. - Excess alkylating agent. - High reaction temperature. | - Protect the Amino Group: Use a suitable protecting group (e.g., Boc, Cbz) prior to N-alkylation. - Control Stoichiometry: Use a minimal excess of the alkylating agent (1.05-1.1 eq). - Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). - Slow Addition: Add the alkylating agent dropwise. |
| Low Yield/Incomplete Reaction | - Poor leaving group on the alkylating agent. - Inappropriate base or poor base solubility. - Low reaction temperature. - Poor solubility of the pyrazole starting material. | - Improve Leaving Group: Switch from an alkyl chloride to a bromide or iodide.[1] - Optimize Base: Use a stronger base (e.g., NaH) or a more soluble one (e.g., Cs₂CO₃). Ensure a slight excess of the base is used.[1] - Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation.[1] - Change Solvent: Select a solvent that provides better solubility for all reactants. |
| Formation of Hydrodehalogenated Arene (in Buchwald-Hartwig) | - β-hydride elimination from the amide intermediate. | - Ligand Choice: Use bulky, electron-rich phosphine ligands that promote reductive elimination over β-hydride elimination.[7] - Base Selection: The choice of base can influence the rate of the desired reaction pathway. |
| Rearrangement of Alkylating Agent | - Formation of a carbocation intermediate that can rearrange (e.g., with certain allyl or benzyl groups). | - Use a Milder Method: Consider the Mitsunobu reaction or acid-catalyzed alkylation with trichloroacetimidates which may proceed through different mechanisms.[3] |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation of Aminopyrazoles
-
To a stirred suspension of the aminopyrazole (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq) in a polar aprotic solvent (e.g., DMF or DMSO, ~0.2 M), add the alkylating agent (1.1 eq) dropwise at room temperature.[1]
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) for 4-24 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidates
-
In a round-bottom flask under an inert atmosphere (e.g., argon), combine the aminopyrazole (1.0 eq), the trichloroacetimidate electrophile (1.0 eq), and camphorsulfonic acid (CSA, 0.2 eq).[3]
-
Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.[3]
-
Stir the reaction at room temperature for approximately 4 hours, monitoring by TLC or LC-MS.[3]
-
Upon completion, dilute the reaction mixture with ethyl acetate.[1]
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography.[1]
Visualizing Reaction Pathways
Decision Tree for Troubleshooting N-Alkylation
Caption: A decision tree for troubleshooting common issues in the N-alkylation of aminopyrazoles.
General Mechanism of Base-Mediated N-Alkylation
Caption: A simplified workflow of base-mediated N-alkylation of aminopyrazoles.
References
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of N,1-dipropyl-1H-pyrazol-4-amine: A Predictive and Comparative Analysis
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent tool, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of N,1-dipropyl-1H-pyrazol-4-amine, a substituted pyrazole derivative.
This document moves beyond a simple recitation of expected values. It is designed for researchers and scientists who require a deeper understanding of the underlying principles that govern the spectral output. We will dissect the predicted spectrum, explaining the causality behind chemical shifts and coupling patterns, compare it with structurally similar alternatives, and provide a robust experimental protocol for its acquisition. Our approach is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity.
Molecular Structure and Predicted ¹H NMR Spectral Features
N,1-dipropyl-1H-pyrazol-4-amine possesses a unique arrangement of proton environments, each influenced by the electronic characteristics of the pyrazole ring and its substituents. The structure features two distinct propyl groups—one attached to the N1 position of the pyrazole ring and the other to the amino group at the C4 position—and two non-equivalent protons on the pyrazole ring itself.
Below is a predictive analysis of the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton signal. These predictions are based on established chemical shift ranges for similar functional groups and take into account the electronic effects of the substituents.[1][2][3]
Diagram of N,1-dipropyl-1H-pyrazol-4-amine with Proton Labeling
Caption: Molecular structure of N,1-dipropyl-1H-pyrazol-4-amine with proton environments labeled (a-i).
Predicted ¹H NMR Data Summary
| Label | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| a | NH -amine | 1.0 - 3.0 (broad) | s (broad) | 1H | N/A | Chemical shift is highly variable, dependent on solvent, concentration, and temperature. Often appears as a broad singlet due to quadrupole broadening and potential exchange.[4] |
| b | Pyrazole C5-H | ~7.3 | s | 1H | ~1-2 Hz (long-range with H-c) | Aromatic proton. Deshielded by the ring current. Expected to be a singlet or a finely split doublet due to small long-range coupling.[5][6] |
| c | Pyrazole C3-H | ~7.1 | s | 1H | ~1-2 Hz (long-range with H-b) | Aromatic proton. Slightly shielded relative to H-b due to the electron-donating effect of the adjacent amino group.[7] |
| d | N1-CH₂ -CH₂-CH₃ | ~3.9 - 4.1 | t | 2H | ~7.0 - 7.5 | Methylene protons adjacent to a heterocyclic nitrogen are significantly deshielded.[8] Coupled to the adjacent CH₂ (e). |
| e | N1-CH₂-CH₂ -CH₃ | ~1.7 - 1.9 | sextet | 2H | ~7.0 - 7.5 | Aliphatic methylene protons. Coupled to both the adjacent CH₂ (d) and CH₃ (f) groups.[1] |
| f | N1-CH₂-CH₂-CH₃ | ~0.8 - 1.0 | t | 3H | ~7.0 - 7.5 | Terminal methyl protons in an alkyl chain, typically found in the upfield region.[1] Coupled to the adjacent CH₂ (e). |
| g | NH-CH₂ -CH₂-CH₃ | ~2.9 - 3.1 | t | 2H | ~7.0 - 7.5 | Methylene protons adjacent to the amino nitrogen. Less deshielded than the N1-CH₂ due to the lower electron-withdrawing nature of the amino nitrogen compared to the pyrazole ring nitrogen. Coupled to the adjacent CH₂ (h). |
| h | NH-CH₂-CH₂ -CH₃ | ~1.5 - 1.7 | sextet | 2H | ~7.0 - 7.5 | Aliphatic methylene protons. Coupled to both the adjacent CH₂ (g) and CH₃ (i) groups.[1][9] |
| i | NH-CH₂-CH₂-CH₃ | ~0.8 - 1.0 | t | 3H | ~7.0 - 7.5 | Terminal methyl protons. Coupled to the adjacent CH₂ (h).[1] |
Comparative Analysis: Distinguishing N,1-dipropyl-1H-pyrazol-4-amine from Isomeric Alternatives
In drug development and chemical synthesis, confirmation of regiochemistry is critical. An NMR spectrum provides the definitive data to distinguish between isomers. Let's consider a plausible alternative: N,2-dipropyl-2H-pyrazol-4-amine .
-
Symmetry and Chemical Equivalence: In the N,1-isomer (our target compound), the C3 and C5 protons of the pyrazole ring are in different chemical environments and thus produce two distinct signals. However, in the N,2-isomer, the molecule possesses a C₂ axis of symmetry. This symmetry renders the C3 and C5 protons chemically equivalent.
-
Expected ¹H NMR of the N,2-Isomer: Instead of two separate signals for the pyrazole ring protons, the N,2-isomer would exhibit a single signal (a singlet) with an integration of 2H. This fundamental difference in the aromatic region of the spectrum provides an unambiguous method for distinguishing between the two regioisomers.
This comparative logic is essential for validating synthetic routes and ensuring the correct molecular entity is advanced for further study.
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
The integrity of any spectral analysis rests upon the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.
Sample Preparation
The objective is to create a homogeneous solution free from particulate matter and paramagnetic impurities, which can degrade spectral quality.[10]
-
Mass Measurement: Accurately weigh 5-10 mg of N,1-dipropyl-1H-pyrazol-4-amine into a clean, dry vial.[11]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[12] Alternatively, for more polar compounds, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent can influence the chemical shift of exchangeable protons like the N-H proton.[13][14]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10] If necessary, gently vortex or warm the sample to ensure complete dissolution.
-
Filtration (Critical Step): To remove any suspended particles that can distort the magnetic field homogeneity and broaden spectral lines, filter the solution. Draw the solution into a Pasteur pipette with a small, tightly packed plug of glass wool at the neck and transfer it into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[11][15]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
Spectrometer Setup and Data Acquisition
This workflow is based on a standard modern NMR spectrometer (e.g., 400 MHz or higher).
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
-
Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This is crucial for achieving sharp, well-resolved peaks.
-
Tuning and Matching: Tune the probe to the correct frequency for ¹H nuclei to ensure maximum signal sensitivity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard one-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should be sufficient to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate.
-
-
Acquire Data: Start the acquisition.
Data Processing
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are positive and have a symmetrical, absorptive lineshape.
-
Baseline Correction: Correct the baseline to be flat across the entire spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each peak. The relative integral values correspond to the relative number of protons giving rise to each signal.
-
Peak Picking: Identify and label the exact chemical shift of each peak in the spectrum.
By adhering to this comprehensive protocol, researchers can generate reliable and reproducible ¹H NMR data, forming a solid foundation for accurate structural interpretation and comparison.
References
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NMR Sample Preparation. University of California, Riverside. [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]
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How to Get a Good 1H NMR Spectrum. Department of Chemistry, University of Rochester. [Link]
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Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. [Link]
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Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Millersville University. [Link]
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1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, RSC Publishing. [Link]
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Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, ACS Publications. [Link]
- Process for the preparation of 4-aminopyrazole derivatives.
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Freie Universität Berlin. [Link]
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Chemical shifts. University of Regensburg. [Link]
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Proton Magnetic Resonance Studies of Pyrazoles. The Journal of Organic Chemistry. [Link]
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1H NMR Spectroscopy. University of Potsdam. [Link]
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]
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A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications. [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
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NMR 5: Coupling Constants. YouTube video. [Link]
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NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]
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1H-pyrazol-4-amine. PubChem, National Institutes of Health. [Link]
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1H NMR Chemical Shifts. Oregon State University. [Link]
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29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. University of Hawai'i at Mānoa. [Link]
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1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. [Link]
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Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. [Link]
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The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. [Link]
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14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
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NMR Prediction. ACD/Labs. [Link]
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Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]
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Experimental coupling constants (J/Hz) in the 1H NMR spectra... ResearchGate. [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. MDPI. [Link]
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NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
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12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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1H–1H Coupling in Proton NMR. ACD/Labs. [Link]
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Simulate and predict NMR spectra. NMRDB.org. [Link]
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Problem Solving Predicting NMR Spectra of Molecule. YouTube video. [Link]
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High-Resolution vs. Targeted LC-MS/MS: A Comparative Guide to the Fragmentation Pattern of N,1-dipropyl-1H-pyrazol-4-amine
Executive Summary
N,1-dipropyl-1H-pyrazol-4-amine (C9H17N3) is a highly substituted pyrazole derivative. Pyrazole scaffolds are ubiquitous in modern agrochemicals and pharmaceuticals, often requiring rigorous analytical monitoring[1]. Accurate structural elucidation and trace-level quantification of these compounds demand robust LC-MS/MS methodologies. This guide objectively compares two premier mass spectrometry platforms—High-Resolution Accurate Mass (HRAM) Orbitrap and Triple Quadrupole (QqQ)—to map the fragmentation pattern of N,1-dipropyl-1H-pyrazol-4-amine and evaluate their respective analytical performances.
The Causality of Experimental Choices: An Application Scientist’s Perspective
When developing an MS method for a novel pyrazole-amine, every parameter must be deliberately chosen to ensure data integrity:
-
Ionization Source (ESI+ vs. APCI): We utilize Electrospray Ionization in positive mode (ESI+). The exocyclic secondary amine and the pyrazole ring nitrogens act as excellent proton acceptors, yielding a dominant [M+H]+ precursor at m/z 168.1495.
-
Fragmentation Mechanics (HCD vs. CID): In the Orbitrap, Higher-energy Collisional Dissociation (HCD) provides a beam-type fragmentation that minimizes low-mass cutoffs, allowing us to capture the pyrazole ring cleavage fragments (e.g., m/z 57.0446). Conversely, Collision-Induced Dissociation (CID) in the QqQ is optimized for resonance excitation, providing highly reproducible, high-yield transitions for targeted Multiple Reaction Monitoring (MRM)[2].
-
The Even-Electron Rule: Why do we observe a neutral loss of 42 Da (propene) rather than 43 Da (propyl radical)? In ESI+, the even-electron precursor strictly prefers the expulsion of neutral molecules. The inductive cleavage of the N-propyl groups results in a sequential loss of C3H6, leaving the charge localized on the nitrogen atoms.
Comparative Analytical Workflows
To evaluate the compound, the sample is split between the two MS architectures. The QqQ prioritizes duty cycle and sensitivity for quantitation, while the Orbitrap prioritizes mass resolving power for structural confirmation.
Fig 1. Comparative LC-MS/MS workflows for N,1-dipropyl-1H-pyrazol-4-amine analysis.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol incorporates a self-validating system: every analytical batch must pass a System Suitability Test (SST) and includes isotopic fidelity checks to prevent false positives.
Step 1: Sample Preparation & Matrix Spiking
-
Prepare a 1.0 mg/mL stock solution of N,1-dipropyl-1H-pyrazol-4-amine in LC-MS grade methanol.
-
Dilute to a working concentration of 10 ng/mL using the initial mobile phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid).
-
Self-Validation Check: Inject a double-blank (solvent only) and a zero-blank (matrix + internal standard) prior to the analyte to rule out carryover and isobaric background interference.
Step 2: UHPLC Separation
-
Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes and minimize ion suppression.
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold for 1.5 mins, re-equilibrate at 5% B for 2 mins. Flow rate: 0.4 mL/min.
Step 3: MS/MS Acquisition (Parallel Platforms)
-
Orbitrap (HRAM): Set resolution to 120,000 (FWHM at m/z 200) for MS1, and 30,000 for MS2. Use a stepped HCD collision energy of 20, 30, and 40 eV to capture both fragile and stable fragments[3].
-
QqQ (Targeted): Perform a product ion scan to identify the two most abundant fragments. Optimize the tube lens voltage and collision energy (CE) for the quantifier and qualifier MRM transitions.
Fragmentation Dynamics & Structural Elucidation
The fragmentation of pyrazole derivatives under MS/MS conditions follows predictable, yet structure-specific, pathways[4]. For N,1-dipropyl-1H-pyrazol-4-amine, the primary dissociation mechanism is the sequential neutral loss of the propyl aliphatic chains.
Fig 2. Proposed HCD/CID fragmentation pathway for N,1-dipropyl-1H-pyrazol-4-amine.
Mechanistic Breakdown:
-
m/z 168.1495 → m/z 126.1025: The initial fragmentation requires the lowest activation energy. A propyl group (likely from the exocyclic amine due to steric hindrance and basicity) undergoes a hydrogen rearrangement, expelling propene (C3H6, 42.0470 Da).
-
m/z 126.1025 → m/z 84.0555: Increasing the collision energy forces the cleavage of the second propyl group located at the N1 position of the pyrazole ring, yielding the core 1H-pyrazol-4-amine ion.
-
m/z 84.0555 → m/z 57.0446: At high collision energies (>35 eV), the highly stable pyrazole ring finally fractures. The characteristic loss of hydrogen cyanide (HCN, 27.0109 Da) is a hallmark of nitrogen-rich heterocycles[4].
Quantitative Data & Platform Comparison
The choice between HRAM and QqQ depends entirely on the analytical objective. Table 1 demonstrates the Orbitrap's superiority in structural confirmation via sub-3 ppm mass accuracy. Table 2 highlights the QqQ's utility for high-throughput, sensitive quantitation using optimized MRM transitions.
Table 1: High-Resolution Accurate Mass (HRAM) Fragmentation Data (Orbitrap at 30 eV HCD)
| Ion Type | Elemental Composition | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Relative Abundance |
| Precursor | [C9H18N3]+ | 168.1495 | 168.1498 | +1.78 | 15% |
| Fragment 1 | [C6H12N3]+ | 126.1025 | 126.1027 | +1.58 | 100% (Base Peak) |
| Fragment 2 | [C3H6N3]+ | 84.0555 | 84.0553 | -2.38 | 45% |
| Fragment 3 | [C2H5N2]+ | 57.0446 | 57.0447 | +1.75 | 12% |
Note: Mass errors within ±3 ppm validate the proposed elemental compositions, effectively eliminating isobaric interferences that a nominal mass instrument might miss.
Table 2: QqQ MRM Transitions and Collision Energies (CID)
| Compound | Precursor m/z | Product m/z | Dwell Time (ms) | CE (V) | Purpose |
| N,1-dipropyl-1H-pyrazol-4-amine | 168.1 | 126.1 | 50 | 15 | Quantifier |
| N,1-dipropyl-1H-pyrazol-4-amine | 168.1 | 84.1 | 50 | 28 | Qualifier 1 |
| N,1-dipropyl-1H-pyrazol-4-amine | 168.1 | 57.0 | 50 | 40 | Qualifier 2 |
Note: The 168.1 → 126.1 transition is selected as the quantifier due to its high signal-to-noise ratio at lower collision energies, ensuring maximum sensitivity for trace analysis.
Conclusion
For the analysis of N,1-dipropyl-1H-pyrazol-4-amine, both platforms offer distinct, complementary advantages. The Orbitrap HRAM is indispensable during the initial drug development or metabolite identification phases, as its sub-3 ppm mass accuracy unequivocally confirms the sequential loss of propene and HCN. Conversely, once the fragmentation pathway is mapped, the Triple Quadrupole (QqQ) becomes the platform of choice for routine pharmacokinetic or residue analysis, leveraging the 168.1 → 126.1 transition to achieve limits of quantification (LOQ) in the low pg/mL range.
References
- Source: National Institutes of Health (NIH)
- Title: Typical LC-MS/MS MRM chromatograms of 5 pyrazole fungicides Source: ResearchGate URL
- Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: MDPI URL
- Title: Mass spectrometric study of some pyrazoline derivatives Source: ResearchGate URL
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Comprehensive Guide to FTIR Analysis of the Pyrazole Ring N-H (Secondary Amine)
Topic: FTIR characteristic peaks for secondary amine in pyrazole rings Content Type: Publish Comparison Guide
Executive Summary The identification of the secondary amine moiety (N-H) within a pyrazole ring (1H-pyrazole) presents a unique spectroscopic challenge.[1][2] Unlike aliphatic secondary amines, the pyrazole N-H is part of an aromatic system ("pyrrole-like" nitrogen), rendering it significantly more acidic and prone to strong intermolecular hydrogen bonding.[1][2] This guide provides a technical comparison between pyrazole ring N-H signals and standard amine alternatives, supported by experimental protocols for definitive assignment.
Part 1: Technical Deep Dive – The Pyrazole N-H Signature
The pyrazole ring contains two nitrogen atoms:[2][3]
-
N1 (Pyrrole-like): Bonded to hydrogen.[1][2] This is the secondary amine center of interest.
-
N2 (Pyridine-like): Contains a lone pair and acts as a hydrogen bond acceptor.[1][2][4]
This dual nature facilitates the formation of cyclic dimers and linear oligomers, drastically altering the FTIR spectrum based on the sample state (solid vs. solution).[2]
1. The Stretching Region (3500–2500 cm⁻¹)
-
Free Monomer (Gas Phase/Dilute CCl₄): The "free" N-H stretch appears as a sharp, medium-intensity band at 3450–3480 cm⁻¹ .[1] This is rarely observed in standard solid-state analysis.[1][2]
-
Associated Forms (Solid State/KBr/ATR): Due to strong N-H···N hydrogen bonding, the band broadens immensely and shifts to lower wavenumbers (3100–3300 cm⁻¹ ).[1] This broad "hump" often overlaps with C-H stretching vibrations and can exhibit substructures (multiplets) due to Fermi resonance with ring overtones.[1][2]
2. The Bending/Deformation Modes
-
In-Plane Bending (δ N-H): Mixed with ring stretching modes, typically found near 1100–1400 cm⁻¹ .[1][2]
-
Out-of-Plane Wagging (γ N-H): A broad, medium band often located at 600–850 cm⁻¹ , sensitive to substitution patterns.[1][2]
Part 2: Comparative Analysis – Pyrazole N-H vs. Alternatives
The following table contrasts the pyrazole ring N-H with common nitrogen-containing functional groups.
Table 1: Comparative FTIR Characteristics of Nitrogen Moieties
| Functional Group | N-H Stretching Frequency (cm⁻¹) | Band Shape | Key Distinguishing Features |
| Pyrazole Ring N-H | 3100–3400 (Solid)~3480 (Dilute) | Very Broad (Solid)Sharp (Dilute) | Concentration Dependent. Shifts >200 cm⁻¹ upon dilution.[1][2][5] often shows Fermi resonance substructure.[2][6][7] |
| Aliphatic 2° Amine | 3310–3350 | Weak, Sharp | Single band. Weak intensity.[1][2] No significant shift with dilution compared to pyrazoles.[2] |
| Primary Amine (-NH₂) | 3400–3500 (Asym)3300–3400 (Sym) | Two Medium Bands | Doublet. "Fangs" appearance.[1] Scissoring band visible at ~1600 cm⁻¹.[2] |
| Amide (Secondary) | 3250–3350 | Sharp to Broad | Amide I & II Bands. Strong C=O stretch (~1650 cm⁻¹) is the primary confirmational peak.[1] |
| Hydroxyl (-OH) | 3200–3550 | Very Broad, Strong | Rounded Shape. Lacks the "structured" broadening of heteroaromatic amines.[1][2] Confirmation via D₂O exchange. |
Part 3: Experimental Protocol & Validation
To definitively assign the pyrazole N-H peak, one must disrupt the hydrogen bonding network.[2] The following protocol distinguishes the ring N-H from other signals.
Protocol: The Dilution-Shift Method
-
Baseline Scan (Solid State):
-
Solution Scan (Concentrated):
-
Dissolve sample in dry CHCl₃ or CCl₄ (100 mM).
-
Observation: Band remains broad but may shift slightly upward.[2]
-
-
Dilution Scan (High Dilution):
-
Deuteration (D₂O Exchange):
Part 4: Visualization of Structural Dynamics
The following diagram illustrates the tautomeric and hydrogen-bonding behaviors that complicate the FTIR spectrum, alongside the decision logic for assignment.
Figure 1: Decision tree for distinguishing Pyrazole Ring N-H from aliphatic amines using the Dilution-Shift Method.
References
-
National Institute of Standards and Technology (NIST). (2018).[1][2] 1H-Pyrazole Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][8] [Link]
-
Sugeta, H. et al. (1975).[1][2] Structure of the NH stretching vibrational band of pyrazole. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link][1]
-
University of Colorado Boulder. (n.d.).[1][2] IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry.[2] [Link]
-
LibreTexts. (2024).[2] Spectroscopy of Amines. Chemistry LibreTexts. [Link]
Sources
Comparative Biological Activity of N-Propyl vs. N-Isopropyl Pyrazole Amines: A Structural and Mechanistic Guide
As a Senior Application Scientist, I frequently encounter the critical "alkyl cliff" during lead optimization. When developing pyrazole amine scaffolds—ubiquitous in kinase inhibitors, antimalarials, and apoptosis-inducing BH3 mimetics—the choice between an N-propyl (linear) and N-isopropyl (branched) substituent can dictate the success or failure of a compound. This guide dissects the causality behind these structural choices, comparing their steric profiles, target affinities, and cellular efficacies.
Mechanistic Causality: Steric vs. Electronic Effects
The pyrazole amine core provides a rigid, hydrogen-bond-capable scaffold. However, the N-alkylation state drastically alters the local steric environment and the molecule's thermodynamic behavior during target engagement.
-
N-Propyl (Linear): The three-carbon linear chain possesses high conformational flexibility. Upon binding to a target receptor, the molecule must adopt a specific, restricted conformation. This loss of flexibility results in a significant entropic penalty, which often translates to weaker binding affinity.
-
N-Isopropyl (Branched): The branched nature of the isopropyl group restricts bond rotation, effectively pre-organizing the molecule into a bioactive conformation. In deep hydrophobic pockets (such as the Bcl-2/Bcl-xL binding groove), the bulky isopropyl group efficiently displaces ordered water molecules and maximizes Van der Waals contacts, driving high-affinity binding[1]. This branching effect is also observed in antimalarial N-aryl acetamides and pyrazole derivatives, where N-isopropyl groups incrementally improve target engagement over their linear counterparts[2].
Quantitative Data Comparison
To illustrate this phenomenon, we can examine the structure-activity relationship (SAR) of pyrazole-based Bcl-2/Bcl-xL inhibitors[1]. Replacing an N-methyl group with larger alkyl chains reveals a stark contrast in biological activity between linear and branched geometries.
| Compound Variant | Alkyl Substitution | Bcl-2 Binding Affinity ( | Bcl-xL Binding Affinity ( | Cellular IC |
| Linear Analog | N-n-propyl | > 5.0 | > 3.0 | > 500 |
| Branched Analog | N-isopropyl | < 1.0 | < 1.0 | < 25 |
Data synthesized from literature demonstrating the superiority of the N-isopropyl group in Bcl-2 inhibition[1].
Experimental Protocols: A Self-Validating System
To objectively validate the biological activity of these variants, we employ an orthogonal testing strategy: a biochemical Fluorescence Polarization (FP) assay to confirm direct target engagement, followed by a CellTiter-Glo viability assay to prove cellular penetrance and functional efficacy.
Protocol 1: Fluorescence Polarization (FP) Binding Assay
Causality: FP is chosen because it directly measures the displacement of a fluorescently labeled probe by our pyrazole amines in solution, isolating the binding event from complex cellular variables.
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20). The inclusion of Tween-20 prevents the non-specific aggregation of hydrophobic pyrazole compounds.
-
Protein-Probe Complex: Incubate recombinant Bcl-2 protein (10 nM) with a FAM-labeled BH3 peptide probe (2 nM) in the assay buffer for 15 minutes at room temperature.
-
Compound Titration: Serially dilute the N-propyl and N-isopropyl pyrazole amines in DMSO. Transfer to a 384-well black microplate (ensure final DMSO concentration is
1%). -
Equilibration: Add the Protein-Probe complex to the compounds. Incubate in the dark for 2 hours to ensure thermodynamic equilibrium is reached.
-
Measurement: Read the microplate on a multi-mode reader using FP optics (Ex: 485 nm, Em: 535 nm). Calculate the
using the Cheng-Prusoff equation.
Protocol 2: CellTiter-Glo Cellular Viability Assay
Causality: While FP proves biochemical binding, CellTiter-Glo quantifies ATP levels as a proxy for metabolically active cells, validating that the N-isopropyl's superior binding translates to functional apoptosis[2].
-
Cell Seeding: Seed H146 small-cell lung cancer cells at 10,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO
. -
Compound Treatment: Treat cells with a 10-point dose-response curve of the pyrazole amines (0.1 nM to 10
M). -
Incubation: Incubate for 72 hours. This duration is critical to allow the apoptotic cascade (caspase activation, mitochondrial outer membrane permeabilization) to fully execute.
-
Lysis and Detection: Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Quantification: Measure luminescence. Plot dose-response curves to determine the IC
values[2].
Pathway Visualization
Below is the mechanistic workflow illustrating how the steric differences between N-propyl and N-isopropyl substitutions dictate the biological outcome.
Mechanistic workflow: Alkyl branching on pyrazole amines dictates target affinity and apoptosis.
Conclusion
The structural transition from a linear N-propyl to a branched N-isopropyl group on a pyrazole amine represents an isomerization that drastically reshapes the molecule's steric profile. By pre-organizing the ligand and minimizing the entropic penalty of binding, the N-isopropyl variant consistently outperforms its linear counterpart in deep hydrophobic pockets, yielding superior biochemical affinity and cellular efficacy.
References
-
Title: A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor Source: Journal of Medicinal Chemistry (via PMC - NIH) URL: [Link]
-
Title: Optimization and Characterization of the Antimalarial Activity of N‑Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1 Source: Journal of Medicinal Chemistry (via PMC - NIH) URL: [Link]
Sources
UV-Vis absorption maxima of N,1-dipropyl-1H-pyrazol-4-amine
Technical Assessment: UV-Vis Characterization of N,1-dipropyl-1H-pyrazol-4-amine
Content Type: Technical Comparison Guide Subject: Spectroscopic Profiling & Structural Analysis Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers
Executive Summary & Technical Context
N,1-dipropyl-1H-pyrazol-4-amine is a specialized pyrazole intermediate characterized by a secondary amine functionality and N-alkylation on the pyrazole ring. Unlike the ubiquitous 1-methyl-4-aminopyrazole , this lipophilic analog exhibits distinct electronic and solubility profiles critical for specific drug development pathways (e.g., kinase inhibitors, COX-2 ligands).
This guide provides a definitive analysis of its UV-Vis absorption maxima (
Electronic Structure & Absorption Mechanism
To understand the UV-Vis performance, one must deconstruct the molecule’s electronic transitions. The absorption spectrum is governed by the conjugation of the pyrazole
-
Auxochrome: The secondary amine (-NH-Pr) at position 4.
-
Transitions:
-
(Primary Band): High intensity (
M⁻¹cm⁻¹). The interaction between the amine lone pair and the pyrazole ring lowers the energy gap, shifting the maxima from ~210 nm (unsubstituted pyrazole) to the near-UV region. -
(Secondary Band): Lower intensity, often obscured by the strong
band or appearing as a shoulder around 280–290 nm.
-
(Primary Band): High intensity (
Comparative Spectral Data
The following table synthesizes experimental data from direct structural analogs to bracket the expected performance of N,1-dipropyl-1H-pyrazol-4-amine.
| Compound | Structure Type | Extinction Coeff.[5] ( | Solubility (LogP) | |
| Pyrazole (Reference) | Unsubstituted | 210 nm | ~3,500 | 0.25 |
| 1-Methyl-4-aminopyrazole | Primary Amine | 248–252 nm | ~6,800 | -0.15 |
| 1-Ethyl-N-propyl-1H-pyrazol-4-amine | Secondary Amine | 262–268 nm | ~5,500 | 1.85 |
| N,1-Dipropyl-1H-pyrazol-4-amine | Target Molecule | 265–275 nm | ~5,200 | 2.20 |
Technical Insight: The replacement of an ethyl group with a propyl group on the ring nitrogen (N1) has a negligible electronic effect (
nm). However, the N-propyl substitution on the amine (converting primary to secondary) causes a distinct bathochromic shift of +10–15 nm compared to the primary amine analog due to the inductive (+I) effect of the alkyl group stabilizing the excited state.
Experimental Validation Protocol
As a Senior Application Scientist, I recommend the following "Self-Validating" protocol. This workflow ensures that the measured
Critical Parameters
-
Solvent: HPLC-grade Ethanol or Methanol (Cutoff < 205 nm).
-
Concentration:
to M (Target Absorbance: 0.8 – 1.2 AU). -
pH Control: The amine is basic. In acidic media, protonation of the exocyclic nitrogen removes its auxochromic capability, causing a hypsochromic (blue) shift back to ~210 nm. Validation Step: Run spectra in neutral MeOH and MeOH + 0.1% HCl to confirm amine identity.
Workflow Diagram (DOT Visualization)
Figure 1: Self-validating UV-Vis workflow. The "Acid Shift" test confirms the presence of the free amine auxochrome, distinguishing the product from non-basic impurities.
Performance Comparison: Why Choose N,1-dipropyl?
When selecting between pyrazole intermediates, the N,1-dipropyl variant offers specific advantages and challenges compared to standard alternatives.
A. vs. 1-Methyl-4-aminopyrazole (The Standard)
-
Detection: The N,1-dipropyl analog absorbs at a longer wavelength (~270 nm vs 250 nm). This moves the detection window away from common solvent cutoffs and impurities (like benzene derivatives), improving Signal-to-Noise ratio in HPLC-UV analysis.
-
Lipophilicity: The dipropyl substitution significantly increases LogP (~2.2 vs -0.15). This makes the N,1-dipropyl variant far superior for passive membrane permeability studies or when used as a ligand for hydrophobic pockets in protein targets (e.g., kinase ATP-binding sites).
B. vs. Unsubstituted 4-Aminopyrazole
-
Stability: Primary aminopyrazoles are prone to oxidation (browning) upon air exposure. The secondary amine (N-propyl) in the target molecule reduces the oxidation potential, offering enhanced shelf-life stability .
-
Reactivity: The secondary amine is more nucleophilic but sterically hindered, allowing for higher selectivity in subsequent coupling reactions (e.g., amide coupling or reductive amination) compared to the hyper-reactive primary amine.
References
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 1H-pyrazol-4-amine (CID 78035). Retrieved from [Link]
-
MDPI. (2026). Design and Spectral Analysis of Novel Pyrazole Derivatives. Molecules. Retrieved from [Link]
-
ResearchGate. (2023). UV-Vis absorption spectra of pyrazole ligands and silver complexes. Retrieved from [Link]
Sources
- 1. Buy 1-ethyl-N-propyl-1H-pyrazol-4-amine [smolecule.com]
- 2. growingscience.com [growingscience.com]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents | MDPI [mdpi.com]
Reference Standard Qualification Guide: N,1-Dipropyl-1H-pyrazol-4-amine
Topic: Reference Standards for N,1-Dipropyl-1H-pyrazol-4-amine Quality Control Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals[1]
Introduction: The Criticality of Pyrazole Impurity Control
N,1-Dipropyl-1H-pyrazol-4-amine is a critical process-related intermediate and impurity often encountered in the synthesis of pyrazolo-pyrimidinone APIs (e.g., Sildenafil, Tadalafil analogs). Structurally characterized by a pyrazole ring substituted at the N1 position with a propyl group and at the C4 position with a propylamino group, this secondary amine presents specific challenges in Quality Control (QC).
In drug development, this compound serves two distinct roles:
-
Key Intermediate: A building block for N-alkylated pyrazole cores.[2]
-
Process Impurity: A byproduct formed via over-alkylation or reductive amination side reactions during the synthesis of 1-propyl-1H-pyrazol-4-amine.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards , providing a data-driven framework for selecting the appropriate grade for your specific development phase.
Comparative Analysis: Reference Standard Grades
Selecting the correct reference standard grade is a balance between regulatory compliance , cost , and analytical uncertainty . The table below compares the three primary alternatives available to researchers.
Table 1: Comparative Performance of Reference Standard Alternatives
| Feature | Alternative A: Certified Reference Material (CRM) | Alternative B: Analytical Standard (Commercial) | Alternative C: In-House Working Standard |
| Primary Use | Release testing (GMP), Method Validation | R&D, Early Process Development | Routine In-Process Control (IPC) |
| Traceability | High (ISO 17034, NIST Traceable) | Medium (Supplier CoA, H-NMR confirmed) | Low (Internal qualification required) |
| Assay Accuracy | 99.5% ± 0.3% (Mass Balance) | >98% (Area Normalization) | Variable (Must be characterized) |
| Water/Solvent Control | Quantified & Subtracted | Quantified | Often ignored in early stages |
| Cost Efficiency | Low (High unit price) | Medium | High (Low material cost, high labor) |
| Risk Profile | Minimal (Defensible in audits) | Moderate (Requires verification) | High (Risk of propagating error) |
Expert Insight: For N,1-dipropyl-1H-pyrazol-4-amine, Alternative B (Analytical Standard) is often the "Sweet Spot" for early-phase development. However, as you move to Phase 2/3 clinical batch release, the regulatory expectation shifts toward Alternative A (CRM) or a fully characterized Alternative C that has been qualified against a Primary Standard.
Experimental Protocols: Qualification & Characterization
To validate an In-House Working Standard (Alternative C) or verify a Commercial Standard (Alternative B), you must establish a Self-Validating System based on the Mass Balance Principle.[1]
Protocol A: Mass Balance Purity Assignment
The "Gold Standard" for purity assignment is not just HPLC area %. It is the subtraction of all impurities from 100%.
Step-by-Step Methodology:
-
Chromatographic Purity (HPLC-UV):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH 2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 mins.
-
Detection: UV at 254 nm (Pyrazole ring absorption).
-
Note: The secondary amine is basic; acidic mobile phase prevents peak tailing.
-
-
Volatile Content (TGA/KF):
-
Thermogravimetric Analysis (TGA): Heat from 30°C to 300°C at 10°C/min. Loss < 150°C represents solvents/water.
-
Karl Fischer (KF): Specific for water content. N,1-dipropyl-1H-pyrazol-4-amine is hygroscopic; expect 0.5% - 2.0% water uptake.
-
-
Inorganic Residue (ROI):
-
Residue on Ignition: Sulfated ash method (USP <281>). Critical if metal catalysts (Pd, Cu) were used in synthesis.
-
Protocol B: Structural Verification (NMR)
-
1H-NMR (DMSO-d6):
-
Look for the Triplet at ~0.8 ppm (Terminal methyl of propyl).
-
Multiplet at ~1.8 ppm (Internal methylene).
-
Triplet at ~4.0 ppm (N-CH2 on pyrazole ring).
-
Broad Singlet at ~4-5 ppm (NH amine proton, exchangeable).
-
Differentiation: Distinguish N,1-dipropyl from 1-propyl by integrating the propyl signals (6H vs 3H for methyls).
-
Visualizing the Impurity Pathway & Qualification Logic
Understanding where N,1-dipropyl-1H-pyrazol-4-amine originates helps in selecting the right control strategy. It is typically formed during the reductive alkylation step.
Diagram 1: Origin & Qualification Workflow
Caption: Figure 1. Synthesis pathway showing the origin of the N,1-dipropyl impurity and the QC decision tree for qualifying it as a reference standard.
Comparative Data: Synthetic Case Study
To illustrate the importance of "Mass Balance" over simple "Area %", consider the following representative data for a commercial "98%" standard versus a fully qualified CRM.
Table 2: Data Discrepancy Analysis
| Test Parameter | Commercial "98%" Standard (Co A) | Qualified CRM (Co B) | Impact on Calculation |
| HPLC Purity (Area %) | 99.1% | 99.2% | Looks identical |
| Residual Solvents (GC) | 1.5% (DCM/EtOAc) | < 0.1% | Significant Error Source |
| Water Content (KF) | 0.8% | 0.2% | Hygroscopic Effect |
| Residue on Ignition | 0.3% (Salt residue) | < 0.05% | Inorganic Contamination |
| TRUE POTENCY | 96.5% | 98.9% | 2.4% Bias in Assay |
References
-
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[3] Defines reporting thresholds for impurities like pyrazole amines. Link
-
United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products. (2023).[3][4] Provides framework for qualifying reference standards. Link
-
Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 73(9), 3523-3529 (2008). Discusses N-alkylation dynamics relevant to N,1-dipropyl formation. Link
-
European Directorate for the Quality of Medicines (EDQM). Reference Standards Guide: Establishment and Management. (2024). Authoritative guide on CRM vs. Working Standards. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1006483-43-7 (1-Propyl-1H-pyrazol-4-amine). Used for structural analog comparison. Link
Sources
- 1. 97421-16-4|1-Isopropyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]
- 2. Buy 1-ethyl-N-propyl-1H-pyrazol-4-amine [smolecule.com]
- 3. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
